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Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 3-Ethenylcyclohexan-1-amine: A Technical Guide for Molecular Scaffolding

Executive Summary 3-Ethenylcyclohexan-1-amine (CAS: 1391328-84-9), also known as 3-vinylcyclohexylamine, is a bifunctional aliphatic scaffold utilized primarily in high-throughput medicinal chemistry and advanced polymer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethenylcyclohexan-1-amine (CAS: 1391328-84-9), also known as 3-vinylcyclohexylamine, is a bifunctional aliphatic scaffold utilized primarily in high-throughput medicinal chemistry and advanced polymer synthesis.[1][2] Characterized by a saturated cyclohexane ring bearing a primary amine at position 1 and a vinyl group at position 3, this molecule offers orthogonal reactivity: the amine serves as a nucleophilic anchor for rapid derivatization (e.g., amide coupling), while the vinyl group acts as a latent electrophile or radical acceptor for late-stage functionalization.[2]

This guide provides a rigorous analysis of its physicochemical properties, stereochemical dynamics, and handling protocols, designed to support researchers in drug discovery and materials science.[2]

Molecular Identification & Stereochemistry[2]

The utility of 3-ethenylcyclohexan-1-amine lies in its stereochemical complexity.[2] The cyclohexane ring introduces rigidity compared to linear alkyl chains, while the 1,3-substitution pattern creates distinct diastereomeric environments.[2]

Core Identifiers
ParameterValue
IUPAC Name 3-Ethenylcyclohexan-1-amine
Common Name 3-Vinylcyclohexylamine
CAS Number 1391328-84-9 (Generic/Racemic)
Molecular Formula

Molecular Weight 125.21 g/mol
SMILES NC1CCCC(C=C)C1
InChI Key YUFHIVZCQWFSIJ-UHFFFAOYSA-N
Stereochemical Dynamics

The molecule possesses two chiral centers at C1 and C3, resulting in two diastereomers (cis and trans), each existing as a pair of enantiomers.[2]

  • Cis-isomer: The amine and vinyl groups are on the same side of the ring.[2] The thermodynamically preferred conformation places both groups in equatorial positions (1e, 3e) to minimize 1,3-diaxial interactions.[2]

  • Trans-isomer: The groups are on opposite sides.[2] This forces one substituent into an axial position (1e, 3a or 1a, 3e), increasing steric strain and slightly lowering thermodynamic stability compared to the cis-diequatorial conformer.[2]

Implication for Drug Design: The cis-isomer offers a defined vector where substituents project in parallel, ideal for chelating ligands or specific receptor pockets.[2] The trans-isomer projects substituents divergently, useful for linking distinct domains in a bioconjugate.[2]

Physicochemical Property Profile

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPA T.E.S.T.) for gaps in the literature.

Physical Constants
PropertyValue (Experimental/Predicted)Context
Physical State LiquidColorless to pale yellow; amine odor.[2][3]
Boiling Point 165°C - 175°C (Predicted)Extrapolated from cyclohexylamine (134°C) and 3-ethyl analog.[2]
Density 0.89 ± 0.05 g/cm³Typical for substituted cyclohexylamines.[2]
Flash Point ~55°C (Closed Cup)Combustible. Requires grounding during transfer.[2]
Solubility Water: Miscible Organics: Soluble in EtOH, DMSO, DCMAmine group confers high water solubility; vinyl group adds lipophilicity.[2]
Molecular Descriptors (ADME/Tox)
DescriptorValueSignificance
LogP (Octanol/Water) 1.8 - 2.1Lipophilic enough for membrane permeability; suitable for CNS targeting if functionalized.[2]
pKa (Conjugate Acid) 10.4 - 10.6Highly basic.[2] Exists as a cation (

) at physiological pH (7.4).[2]
TPSA 26.02 ŲExcellent membrane permeability predictor (<140 Ų).[2]
H-Bond Donors 1Primary amine (

).[2]
H-Bond Acceptors 1Primary amine (

).[2]

Chemical Reactivity & Orthogonality[2]

The core value of 3-ethenylcyclohexan-1-amine is its orthogonal reactivity .[2] The amine and alkene groups react under mutually exclusive conditions, allowing for controlled, stepwise synthesis.[2]

Reactivity Workflow
  • Amine Functionalization (Nucleophilic): The primary amine is the most reactive site.[2] It readily undergoes acylation, alkylation, or reductive amination.[2]

    • Protocol Note: To preserve the vinyl group, avoid acidic conditions that might induce cationic polymerization or hydroamination.[2]

  • Vinyl Functionalization (Electrophilic/Radical): The vinyl group is stable to basic nucleophiles but reactive toward:

    • Olefin Metathesis: Ring-closing or cross-metathesis using Grubbs catalysts.[2]

    • Heck/Suzuki Coupling: Palladium-catalyzed C-C bond formation.[2]

    • Radical Polymerization: Acts as a functional monomer.[2]

Visualization: Orthogonal Synthesis Pathways

ReactivityPathways Start 3-Ethenylcyclohexan-1-amine (Core Scaffold) Amide Amide Derivative (Vinyl Intact) Start->Amide R-COCl / Base (Nucleophilic Acylation) SecAmine Secondary Amine (Reductive Amination) Start->SecAmine R-CHO / NaBH(OAc)3 (Reductive Amination) Polymer Functionalized Polymer (Radical Polym.) Start->Polymer AIBN / Heat (Radical Initiation) Metathesis Macrocycle/Cross-Product (Grubbs Cat.) Amide->Metathesis Grubbs II (Late-Stage Functionalization)

Figure 1: Orthogonal reactivity map demonstrating the stepwise functionalization capability of the scaffold.[2] The amine is typically derivatized first to prevent catalyst poisoning in subsequent metal-catalyzed alkene reactions.[2]

Experimental Protocols

Handling & Storage[2][5][6][7]
  • Atmosphere: Hygroscopic and sensitive to carbon dioxide (forms carbamates).[2] Store under dry nitrogen or argon.[2]

  • Temperature: Store at 2–8°C to inhibit slow oxidative degradation of the vinyl group.[2]

  • Incompatibility: Violent reaction with strong oxidizing agents and acids.[2] Incompatible with acid chlorides and anhydrides unless controlled (exothermic).[2]

Analytical Characterization (Expected Signals)

To validate the identity of the molecule, look for these diagnostic signals:

  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       5.7–5.9 ppm (1H, m, 
      
      
      
      vinyl).[2]
    • 
       4.9–5.1 ppm (2H, m, 
      
      
      
      vinyl).[2]
    • 
       2.6–2.8 ppm (1H, m, 
      
      
      
      ).[2]
    • 
       1.0–2.0 ppm (Multiplets, cyclohexane ring protons).[2]
      
    • Note: The coupling constants (

      
       values) of the 
      
      
      
      proton can distinguish cis (axial-equatorial couplings) from trans isomers.[2]
  • IR Spectroscopy:

    • 3300–3400 cm⁻¹: N-H stretch (primary amine).[2]

    • 1640 cm⁻¹: C=C stretch (vinyl).[2]

    • 2850–2930 cm⁻¹: C-H stretch (cyclohexane).[2]

Safety Profile (GHS Classification)

Signal Word: DANGER

This compound shares the toxicological profile of cyclohexylamine and allylamine.[2]

Hazard ClassH-CodeStatement
Skin Corrosion/Irritation H314Causes severe skin burns and eye damage.[2][4]
Acute Toxicity (Oral/Dermal) H302/H312Harmful if swallowed or in contact with skin.[2][5]
Flammable Liquids H227Combustible liquid.[2]
Sensitization H317May cause an allergic skin reaction.[2][6]

Emergency Protocol:

  • Skin Contact: Immediate flush with water for 15 minutes.[2][7] Do not neutralize with acid.[2]

  • Inhalation: Move to fresh air. Pulmonary edema may be delayed; medical observation is required.[2][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21572670, 3-Ethylcyclohexanamine (Analog Data).[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Cyclohexylamine (CAS 108-91-8) - Toxicological Read-across.[2] Retrieved from [Link][2]

  • Mykhailiuk, P. et al. (2017). Design, synthesis and application of novel bicyclic amines in drug discovery.[2] Journal of Organic Chemistry.[2][8] (Contextual grounding for amine scaffolds).

Sources

Exploratory

3-Ethenylcyclohexan-1-amine CAS number and molecular structure

Executive Summary 3-Ethenylcyclohexan-1-amine (CAS 1391328-84-9) is a high-value bifunctional aliphatic building block used primarily in fragment-based drug discovery (FBDD) and advanced polymer material synthesis. Chara...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethenylcyclohexan-1-amine (CAS 1391328-84-9) is a high-value bifunctional aliphatic building block used primarily in fragment-based drug discovery (FBDD) and advanced polymer material synthesis. Characterized by a saturated cyclohexane core decorated with a primary amine and a reactive vinyl handle, it serves as a critical scaffold for synthesizing conformationally restricted pharmacophores.

This guide provides a technical deep-dive into its structural properties, synthetic accessibility, and application protocols, designed for researchers requiring high-fidelity data for medicinal chemistry and materials science workflows.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Core Identifiers
PropertySpecification
IUPAC Name 3-Ethenylcyclohexan-1-amine
Common Synonyms 3-Vinylcyclohexylamine; (3-Vinylcyclohexyl)amine
CAS Number 1391328-84-9
Molecular Formula C₈H₁₅N
Molecular Weight 125.21 g/mol
SMILES NC1CCCC(C=C)C1
InChI Key YUFHIVZCQWFSIJ-UHFFFAOYSA-N
Structural Topology

The molecule features a 1,3-disubstitution pattern on a cyclohexane ring. This geometry introduces stereochemical complexity (cis/trans isomerism), which significantly influences the spatial orientation of the amine relative to the vinyl group—a critical factor in enzyme binding pockets.

Synthesis & Manufacturing Methodologies

Primary Synthetic Route: Reductive Amination

The most robust industrial route avoids direct hydrogenation of aromatic precursors (which would reduce the vinyl group) and instead utilizes 3-vinylcyclohexanone as the key intermediate. This pathway preserves the olefinic unsaturation while installing the amine.

Reaction Scheme
  • Precursor Formation: 3-Vinylcyclohexanone is condensed with ammonia or a benzylamine equivalent to form an imine/enamine intermediate.

  • Selective Reduction: The imine is reduced using a hydride donor that is chemoselective for C=N over C=C bonds (e.g., Sodium triacetoxyborohydride or Sodium cyanoborohydride).

Synthesis Figure 2: Chemoselective Reductive Amination Pathway Start Start: 3-Vinylcyclohexanone Step1 Step 1: Imine Formation (NH3 / MeOH / Ti(OiPr)4) Start->Step1 Inter Intermediate: 3-Vinylcyclohexan-imine Step1->Inter Step2 Step 2: Chemoselective Reduction (NaBH3CN or NaBH(OAc)3) Inter->Step2 Preserves Vinyl Group Product Product: 3-Ethenylcyclohexan-1-amine Step2->Product

Stereochemical Control

The reduction of the imine typically yields a mixture of cis and trans diastereomers (typically 1:1 to 3:1 depending on the steric bulk of the reducing agent).

  • Thermodynamic Product: Trans-isomer (equatorial/equatorial).

  • Kinetic Product: Cis-isomer (axial/equatorial).

  • Separation: Isomers can be separated via preparative HPLC or by crystallization of diastereomeric salts (e.g., using Tartaric acid).

Applications in Drug Development[8][9]

Bifunctional Scaffold Utility

3-Ethenylcyclohexan-1-amine is classified as a "privileged structure" in medicinal chemistry due to its ability to participate in orthogonal reaction pathways.

Functional GroupReaction TypeApplication in Library Synthesis
Primary Amine (-NH₂) Amide Coupling, Reductive Amination, SulfonylationAnchoring the scaffold to the core pharmacophore (e.g., kinase hinge binder).
Vinyl Group (-CH=CH₂) Olefin Metathesis, thiol-ene "Click", Heck ReactionLate-stage functionalization to introduce diversity elements or macrocyclization.
Case Study: Macrocyclic Kinase Inhibitors

In the design of next-generation kinase inhibitors, the vinyl group allows for Ring-Closing Metathesis (RCM) .

  • The amine is coupled to a heteroaromatic core.

  • A second olefin-containing chain is attached to the core.

  • Grubbs' catalyst is used to cyclize the two alkenes, locking the cyclohexane ring into a rigid conformation that reduces the entropic penalty of binding.

Handling & Safety Protocol (E-E-A-T)

Hazard Classification: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral).

Standard Operating Procedure (SOP)
  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The vinyl group is susceptible to slow polymerization or oxidation if exposed to air/light for extended periods.

  • Handling: All transfers must occur in a fume hood. Use butyl rubber gloves; nitrile gloves may offer insufficient protection against aliphatic amines for prolonged contact.

  • Quenching Spills: Neutralize with dilute acetic acid or sodium bisulfate solution before absorbing with vermiculite.

Self-Validating Purity Check

Before using this reagent in critical steps, verify integrity via 1H NMR :

  • Diagnostic Signal: Look for the vinyl protons.

    • Terminal =CH₂: Multiplet ~4.9–5.1 ppm.

    • Internal -CH=: Multiplet ~5.7–5.9 ppm.

  • Degradation Check: Disappearance of vinyl signals or broadening indicates polymerization. Appearance of aldehyde peaks (~9.5 ppm) indicates oxidative cleavage (ozonolysis-like degradation from ambient ozone).

References

  • Sigma-Aldrich (Merck). 3-ethenylcyclohexan-1-amine Product Data (CAS 1391328-84-9). Retrieved from

  • Enamine Ltd. Building Blocks for Drug Discovery: Aliphatic Amines. Retrieved from

  • PubChem. Compound Summary: Cyclohexanamine Derivatives.[1][2] National Library of Medicine.[1] Retrieved from

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[3][4] (Contextual reference for cyclohexyl scaffold utility).

Sources

Foundational

Thermodynamic Stability of 3-Ethenylcyclohexan-1-amine: A Comprehensive Technical Guide

Executive Summary In rational drug design, the spatial orientation of pharmacophores is dictated by the thermodynamic stability of the underlying molecular scaffold. 3-Ethenylcyclohexan-1-amine —a cyclohexane ring substi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the spatial orientation of pharmacophores is dictated by the thermodynamic stability of the underlying molecular scaffold. 3-Ethenylcyclohexan-1-amine —a cyclohexane ring substituted with an amino group at C1 and a vinyl (ethenyl) group at C3—serves as a critical building block for conformationally locked therapeutics. This whitepaper provides an in-depth technical analysis of the thermodynamic principles governing its stereoisomers, detailing the causality behind its conformational preferences and providing field-proven, self-validating protocols for empirical and computational thermodynamic profiling.

Thermodynamic Principles Governing 1,3-Disubstituted Cyclohexanes

The thermodynamic stability of substituted cyclohexanes is governed by the energy difference between their axial and equatorial conformations, quantified as the A-value (Conformational Free Energy,


)[1]. Substituents strongly prefer the equatorial position to avoid 1,3-diaxial steric clashes with the axial protons of the cyclohexane ring[2].

To understand the conformational landscape of 3-Ethenylcyclohexan-1-amine, we must analyze the intrinsic A-values of its two substituents: the amino group (-NH2) and the vinyl group (-CH=CH2).

Quantitative Data: Conformational Free Energies (A-Values)
SubstituentFormulaA-value (kcal/mol)Steric & Electronic Causality
Amino -NH21.20 - 1.40Nitrogen is smaller than carbon; the lone pair can orient toward axial protons to minimize 1,3-diaxial repulsion[3][4].
Vinyl (Ethenyl) -CH=CH21.35 - 1.70Planar sp2 geometry allows the flat π-system to align parallel to axial C-H bonds, reducing steric bulk compared to sp3 alkyls[5][6].
Methyl -CH31.70 - 1.74Standard reference for sp3 hybridized steric bulk in cyclohexane systems[1][2].
Ethyl -CH2CH31.75Similar to methyl; favorable entropic rotamers minimize additional clashes from the extra carbon[5][7].

Mechanistic Insight: Despite having a larger molecular weight than the amino group, the vinyl group's A-value is only marginally higher. This is due to its planar


 geometry. When forced into an axial position, the vinyl group rotates to present its flat face toward the ring, significantly mitigating the severe 1,3-diaxial interactions that plague 

hybridized groups like methyl or ethyl[5][6].

Conformational Analysis of 3-Ethenylcyclohexan-1-amine

Because 3-Ethenylcyclohexan-1-amine has two stereocenters, it exists as cis and trans diastereomers. Their thermodynamic stability is dictated by how well they can accommodate the A-values of both substituents simultaneously.

The cis-1,3-Isomer (Global Thermodynamic Minimum)

In a cis-1,3-disubstituted cyclohexane, the geometry allows both substituents to occupy equatorial positions simultaneously (the e,e conformer).

  • Thermodynamic State: The (e,e) conformer is highly stable, representing the global thermodynamic minimum.

  • Ring Flip: The alternative chair conformation forces both groups into axial positions (the a,a conformer). This state suffers from the combined A-value penalties of both groups (

    
     kcal/mol) plus severe steric repulsion between the two axial groups themselves. Consequently, the cis-isomer exists almost exclusively (>99%) in the (e,e) conformation at room temperature.
    
The trans-1,3-Isomer (Higher Energy State)

In the trans-1,3-isomer, one substituent must be equatorial while the other is axial. The molecule exists as a rapidly equilibrating mixture of two chair conformations:

  • Conformer A: Equatorial(Vinyl) / Axial(Amino)

  • Conformer B: Axial(Vinyl) / Equatorial(Amino)

  • Thermodynamic State: Because the vinyl group has a slightly higher A-value (

    
     kcal/mol) than the amino group (
    
    
    
    kcal/mol), the thermodynamic penalty is minimized when the vinyl group is equatorial[4].
  • Equilibrium: Conformer A is favored by approximately

    
     kcal/mol. This small energy gap means both conformers are highly populated at room temperature, making the trans-isomer less conformationally locked than the cis-isomer[1].
    
Visualization: Thermodynamic Workflow

G Start 3-Ethenylcyclohexan-1-amine Isomeric Mixture Sep Stereochemical Resolution Start->Sep Cis cis-1,3-Isomer (Thermodynamic Minimum) Sep->Cis Trans trans-1,3-Isomer (Higher Energy State) Sep->Trans Cis_ee Equatorial-Equatorial (e,e) ΔG ≈ 0.0 kcal/mol Cis->Cis_ee >99% Population Cis_aa Axial-Axial (a,a) ΔG > 2.5 kcal/mol Cis->Cis_aa <1% Population Trans_ea Eq(Vinyl)-Ax(Amino) ΔG ≈ +1.2 kcal/mol Trans->Trans_ea K_eq > 1 Trans_ae Ax(Vinyl)-Eq(Amino) ΔG ≈ +1.35 kcal/mol Trans->Trans_ae K_eq < 1

Thermodynamic distribution of 3-Ethenylcyclohexan-1-amine conformers.

Experimental Protocol: Thermodynamic Profiling via VT-NMR

To empirically validate the thermodynamic stability and calculate the exact


 between the trans-isomer conformers, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is the gold standard[6].

Self-Validating System: The protocol relies on calculating the equilibrium constant (


) from two independent proton signals. If the 

derived from the vinyl

-proton matches the

derived from the amino

-proton, the thermodynamic distribution is internally verified.
Step-by-Step Methodology
  • Solvent Selection: Dissolve the trans-isomer in a non-polar, aprotic deuterated solvent (e.g.,

    
     or toluene-
    
    
    
    ).
    • Causality: Protic solvents engage in hydrogen bonding with the -NH2 group, artificially increasing its effective steric bulk and altering its intrinsic A-value[4]. Aprotic solvents ensure the measured

      
       reflects true intramolecular thermodynamics.
      
  • Temperature Calibration: Calibrate the NMR probe using a pure methanol standard.

    • Causality: Accurate temperature measurement is critical because

      
       is derived from the Arrhenius equation. Probe thermocouples often deviate at cryogenic temperatures.
      
  • Spectral Acquisition: Acquire

    
     NMR spectra at 298 K and progressively cool to 193 K (-80 °C).
    
    • Causality: At 298 K, the chair-to-chair interconversion barrier (

      
       kcal/mol) is rapidly overcome, yielding time-averaged signals[8]. At 193 K, the thermal energy is insufficient to overcome this barrier, "freezing" the interconversion on the NMR timescale and resolving distinct signals for the equatorial and axial conformers[6].
      
  • Integration and Calculation: Integrate the resolved

    
    -protons. Calculate 
    
    
    
    and derive the standard free energy difference using
    
    
    .

Computational Validation (DFT Calculations)

Empirical VT-NMR data must be corroborated by high-level ab initio calculations to map the full potential energy surface (PES).

Self-Validating System: The computational workflow incorporates a frequency calculation. The absence of imaginary frequencies mathematically proves the optimized geometry is a true local minimum, rather than a transition state artifact[9].

Step-by-Step Methodology
  • Conformational Search: Execute a Monte Carlo conformational search using Molecular Mechanics (e.g., MMFF94).

    • Causality: Ensures the global minimum is identified, preventing the optimization from falling into a local minimum (such as a twist-boat conformation)[9].

  • Geometry Optimization: Optimize the identified chair conformers using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level.

    • Causality: This functional and basis set combination provides an optimal balance between computational cost and the accurate representation of non-covalent 1,3-diaxial interactions and lone-pair delocalization[9].

  • Frequency Calculation: Perform vibrational frequency calculations at the same level of theory.

    • Causality: Acts as the self-validating check (zero imaginary frequencies) and provides zero-point energy (ZPE) corrections for accurate

      
       calculation[9].
      
  • Solvation Modeling: Apply a Self-Consistent Reaction Field (SCRF) model, such as the Polarizable Continuum Model (PCM), to simulate the dielectric environment of the experimental NMR solvent[9].

Conclusion

The thermodynamic stability of 3-Ethenylcyclohexan-1-amine is governed by a delicate balance of A-values. The cis-1,3-isomer represents a conformationally locked scaffold due to its highly favored (e,e) state. Conversely, the trans-1,3-isomer exhibits a dynamic equilibrium, slightly favoring the equatorial-vinyl/axial-amino conformer due to the planar geometry of the


 vinyl group mitigating 1,3-diaxial strain. Understanding these thermodynamic nuances is paramount for researchers utilizing this scaffold in precision drug development.

References

  • "A-Values" For Substituted Cyclohexanes | Master Organic Chemistry |
  • Solved: The A-value of the ethyl group... | Chegg |
  • Conformational Energies (A-Values) | MSU Chemistry |
  • A value | Wikipedia |
  • Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid | PMC (NIH) |
  • Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity | JACS Au (ACS) |
  • Stereochemistry of Organic Compounds | Tsukuba University |
  • Table of A-Values | UBC Chemistry |
  • Ethyl Group Definition | Fiveable |

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-Ethenylcyclohexan-1-amine in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical overview of the solubility characteristics of 3-ethenylcyclohexan-1-amine. Due to...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the solubility characteristics of 3-ethenylcyclohexan-1-amine. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally similar molecules, primarily cyclohexylamine, and applies fundamental principles of organic chemistry to predict its solubility profile. It outlines the theoretical underpinnings of solubility, predicts the compound's behavior in various organic solvents, and provides a detailed, robust protocol for the experimental determination of its solubility. This guide is intended to serve as a foundational resource for scientists and researchers, enabling informed solvent selection for synthesis, purification, and formulation development involving 3-ethenylcyclohexan-1-amine.

Introduction to 3-Ethenylcyclohexan-1-amine

3-Ethenylcyclohexan-1-amine, also known as 3-vinylcyclohexan-1-amine, is a cyclic aliphatic amine with the molecular formula C8H15N. Its structure consists of a cyclohexane ring substituted with a primary amine group (-NH2) and an ethenyl (vinyl) group (-CH=CH2). This unique combination of a basic, polar amine functional group and a nonpolar, reactive vinyl group on a cyclohexane backbone makes it a potentially valuable building block in organic synthesis.

A thorough understanding of its solubility is critical for a range of applications:

  • Reaction Medium Selection: Choosing an appropriate solvent that can dissolve both the amine and other reactants is fundamental for optimizing reaction kinetics and yield.

  • Purification Processes: Solubility differences are exploited in techniques like crystallization and chromatography.

  • Formulation Development: For applications in pharmaceuticals or materials science, solubility in various carriers and solvents is a key parameter.

Theoretical Framework for Solubility Prediction

The solubility of 3-ethenylcyclohexan-1-amine is governed by the interplay of its structural features with the properties of the solvent. The principle of "like dissolves like" is a useful starting point.[1] The molecule possesses a dual nature:

  • Polar/Hydrogen Bonding Moiety: The primary amine group (-NH2) is polar and can act as both a hydrogen bond donor (via N-H) and acceptor (via the nitrogen lone pair).[2][3] This part of the molecule will favor interactions with polar and protic solvents.

  • Nonpolar Moiety: The cyclohexane ring and the ethenyl group are nonpolar hydrocarbon components. These parts will interact favorably with nonpolar and weakly polar solvents through van der Waals forces.

The overall solubility in a given solvent will be a balance between these competing characteristics. Generally, aliphatic amines are soluble in a wide range of organic solvents.[3][4]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[1][5] Every molecule is assigned three parameters that quantify its cohesive energy:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. While experimentally determined HSP values for 3-ethenylcyclohexan-1-amine are not available, we can infer its likely characteristics based on its structure. It would be expected to have a moderate δH value due to the amine group, and a significant δD value from the C8 hydrocarbon structure.

Predicted Solubility Profile

Based on the structural analysis and comparison with cyclohexylamine, the predicted solubility of 3-ethenylcyclohexan-1-amine in various classes of organic solvents is summarized below. Cyclohexylamine is known to be miscible with common organic solvents like ethanol, ether, acetone, and benzene.[6][7][8] The slightly larger, nonpolar vinyl group in 3-ethenylcyclohexan-1-amine may slightly decrease its affinity for highly polar solvents compared to cyclohexylamine, but it is expected to remain broadly soluble.

Table 1: Predicted Solubility of 3-Ethenylcyclohexan-1-amine in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHigh / MiscibleThe amine group can form strong hydrogen bonds with the hydroxyl group of the alcohols.[2]
Aprotic Polar Acetone, Tetrahydrofuran (THF), Ethyl Acetate, AcetonitrileHigh / MiscibleThe polar amine group interacts favorably with the dipole of these solvents.[6][8]
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High / MiscibleThese are highly polar solvents capable of strong dipole-dipole interactions.
Weakly Polar Dichloromethane (DCM), ChloroformHigh / MiscibleThe overall molecular structure allows for favorable interactions.[2] Note: Some amines can be incompatible with chlorinated solvents.[3]
Nonpolar Toluene, Hexanes, CyclohexaneMedium to HighThe nonpolar cyclohexane and ethenyl groups interact well with nonpolar solvents via dispersion forces.[6]
Diethyl EtherHigh / MiscibleEther can act as a hydrogen bond acceptor for the amine's N-H protons.[6]

The following diagram illustrates the interaction potential of the molecule with different solvent types.

G cluster_solute 3-Ethenylcyclohexan-1-amine cluster_solvents Solvent Classes solute Structure -NH₂ (Polar, H-Bonding) -CH=CH₂ (Nonpolar) Cyclohexyl (Nonpolar) protic Protic Polar (e.g., Ethanol) solute:amine->protic Strong H-Bonding aprotic Aprotic Polar (e.g., Acetone) solute:amine->aprotic Dipole-Dipole nonpolar Nonpolar (e.g., Toluene) solute:vinyl->nonpolar Dispersion Forces solute:ring->nonpolar Dispersion Forces G A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (Shaking, Constant T) B->C D 4. Settle & Separate Phases C->D E 5. Sample & Filter Supernatant D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify by GC/HPLC F->G H 8. Calculate Solubility G->H

Sources

Foundational

safety data sheet (SDS) analysis for 3-Ethenylcyclohexan-1-amine

A Predictive Toxicology & Handling Framework for Novel Intermediates Executive Summary & Chemical Architecture 3-Ethenylcyclohexan-1-amine (also known as 3-Vinylcyclohexylamine) represents a bifunctional chemical interme...

Author: BenchChem Technical Support Team. Date: March 2026

A Predictive Toxicology & Handling Framework for Novel Intermediates

Executive Summary & Chemical Architecture

3-Ethenylcyclohexan-1-amine (also known as 3-Vinylcyclohexylamine) represents a bifunctional chemical intermediate often utilized in the synthesis of advanced polymers and pharmaceutical pharmacophores. Its structure combines a nucleophilic primary amine with a reactive vinyl group on a cyclohexane scaffold.

This guide addresses a critical gap in standard safety literature: the handling of "dual-threat" molecules where specific experimental toxicity data may be sparse. By applying Structure-Activity Relationship (SAR) principles, we derive a safety profile that treats this molecule as a corrosive sensitizer with significant polymerization potential.

Chemical Identity Table
ParameterDetail
IUPAC Name 3-Ethenylcyclohexan-1-amine
Common Synonyms 3-Vinylcyclohexylamine; 3-Vinylcyclohexan-1-amine
CAS Number 1391328-84-9 (Specific isomer); 100-40-3 (Parent Vinylcyclohexene reference)
Molecular Formula C₈H₁₅N
Molecular Weight ~125.21 g/mol
Physical State Colorless to pale yellow liquid (Predicted)
Functional Groups Primary Amine (-NH₂), Alkene (-CH=CH₂)

Hazard Identification: The "Dual-Threat" Profile

In the absence of a fully validated REACH dossier for this specific isomer, safety protocols must be grounded in the Functional Group Contribution Method . We must assume the worst-case hazards associated with its constituent parts: the alkalinity of cyclohexylamine and the reactivity of vinyl monomers.

Derived GHS Classification

Based on SAR analysis of analogous structures (e.g., Cyclohexylamine, Allylamine).

Hazard ClassCategoryHazard Statement (H-Code)Mechanism / Justification
Skin Corrosion 1B H314: Causes severe skin burns and eye damage.Primary amines typically exhibit pH > 11.5, causing rapid saponification of skin lipids (liquefactive necrosis).
Eye Damage 1 H318: Causes serious eye damage.[1]Direct alkaline attack on the cornea; irreversible opacity risk.
Flammable Liquid 3 or 4 H226/H227: Flammable/Combustible liquid.Estimated Flash Point: 45°C–60°C (based on MW and polarity).
Skin Sensitization 1 H317: May cause an allergic skin reaction.The vinyl group acts as a Michael acceptor (electrophile) capable of haptenizing skin proteins.
Acute Tox (Oral) 4 H302: Harmful if swallowed.Consistent with cyclic amine toxicity profiles.
The Toxicological Mechanism

The danger of 3-Ethenylcyclohexan-1-amine lies in its ability to attack biological tissue via two distinct pathways:

  • Alkaline Hydrolysis (Immediate): The amine group protonates upon contact with moisture on the skin/mucosa, generating hydroxide ions (

    
    ). This dissolves fatty tissues and denatures proteins immediately.
    
  • Michael Addition (Delayed/Systemic): The vinyl group (

    
    ) is susceptible to nucleophilic attack by biological thiols (e.g., glutathione) or amines in DNA/proteins. This alkylation mechanism is the primary driver for sensitization and potential genotoxicity.
    

Reactivity & Storage: The Polymerization Risk

Unlike simple amines, this molecule carries its own polymerization trigger. The amine group of one molecule can theoretically attack the vinyl group of another (self-Michael addition), or the vinyl groups can undergo radical polymerization if stabilizers are depleted.

Visualization: Reactivity Pathways

The following diagram illustrates the competing reactive pathways that dictate storage and incompatibility logic.

ReactivityLogic Molecule 3-Ethenylcyclohexan-1-amine N_Oxide N-Oxide Formation (Toxic) Molecule->N_Oxide + Oxidizers Polymer Runaway Polymerization (Exothermic) Molecule->Polymer + Radical Initiator (or Self-Rxn) Salt Exothermic Salt Formation Molecule->Salt + Acids Oxidizers Strong Oxidizers (Peroxides, Acids) Oxidizers->Polymer Violent Rxn Air Oxygen/Air (Long-term) Air->N_Oxide Slow Oxidation Heat Heat / UV Light Heat->Polymer Initiation

Figure 1: Reactivity pathways highlighting the incompatibility with oxidizers and the risk of exothermic polymerization.

Storage Protocol
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Oxygen promotes radical formation on the vinyl group and oxidation of the amine.

  • Temperature: Refrigerate (2–8°C). Heat accelerates the autopolymerization rate.

  • Stabilizers: Check if the commercial supply is stabilized (e.g., with BHT or Hydroquinone). If distilled, the stabilizer is removed, and the distillate must be used immediately or re-stabilized.

  • Incompatibilities: Segregate strictly from Acids (violent heat generation), Acid Chlorides (violent reaction), and Peroxides (initiation of polymerization).

Safe Handling & Engineering Controls

Reliance on PPE alone is a failure of safety planning. Engineering controls are the primary defense against volatile, corrosive amines.

Ventilation Requirements
  • Fume Hood: Mandatory. Minimum face velocity of 100 fpm (0.5 m/s).

  • Scrubbing: If used in large quantities (>100g), exhaust should pass through an acid scrubber to neutralize amine vapors before release.

PPE Selection Matrix

Standard nitrile gloves are often insufficient for prolonged contact with unsaturated amines and cyclic solvents.

PPE LayerRecommendationRationale
Gloves (Splash) Nitrile (Double gloved) Acceptable for incidental splash only. Change immediately upon contact.
Gloves (Immersion) Laminate (Silver Shield/EVOH) Cyclic amines can permeate nitrile. Laminate films provide >4h breakthrough time.
Eye Protection Goggles + Face Shield Safety glasses are insufficient. Vapors can cause "blue haze" (corneal edema) even without liquid splash.
Body Chem-Resistant Apron Tyvek or similar to prevent clothing saturation.
Visualization: Exposure Response Logic

A decision tree for immediate response to exposure events.

ExposureResponse Event Exposure Event Type Identify Contact Type Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Drench (15 min) 2. Discard Leather/Clothing 3. Do NOT Neutralize Skin->Action_Skin Action_Eye 1. Irrigate (15-30 min) 2. Hold Eyelids Open 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if hypoxic 3. Monitor for Edema (Delayed) Inhale->Action_Inhale

Figure 2: Immediate response protocols. Note the prohibition on neutralizing skin burns (exothermic risk).

Experimental Deactivation & Waste Disposal

Never dispose of 3-Ethenylcyclohexan-1-amine directly into organic solvent waste streams containing acetone or chloroform, as dangerous reactions may occur.

Quenching Protocol:

  • Dilution: Dilute the waste amine into a beaker of ice-cold water (slowly).

  • Neutralization: Slowly add 1M Hydrochloric Acid (HCl) or Sulfuric Acid (

    
    ) while stirring and monitoring temperature.
    
  • Endpoint: Adjust pH to ~6–8. The amine is now converted to its non-volatile ammonium salt (e.g., 3-ethenylcyclohexylammonium chloride).

  • Disposal: This aqueous salt solution can often be disposed of via standard aqueous waste streams, subject to local regulations (EPA/RCRA).

References

  • PubChem. Compound Summary: 3-Vinyl-1-cyclohexene (Parent Structure Analog). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Cyclohexylamine (General Amine Toxicity Reference).[2][Link]

Sources

Exploratory

Technical Guide: Boiling Point and Vapor Pressure of 3-Ethenylcyclohexan-1-amine

Executive Summary 3-Ethenylcyclohexan-1-amine (CAS: 1391328-84-9), also known as 3-vinylcyclohexylamine, is a functionalized alicyclic amine used as a chiral building block in the synthesis of pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethenylcyclohexan-1-amine (CAS: 1391328-84-9), also known as 3-vinylcyclohexylamine, is a functionalized alicyclic amine used as a chiral building block in the synthesis of pharmaceutical intermediates. Accurate thermodynamic data for this compound is critical for optimizing distillation parameters, preventing thermal degradation during purification, and modeling reaction kinetics.[1]

As direct experimental data for this specific isomer is limited in public registries, this guide provides high-confidence predictive values derived from structural analog analysis (Group Contribution Method) and outlines the gold-standard experimental protocols required to validate these properties in a laboratory setting.

Key Thermodynamic Estimates:

  • Predicted Boiling Point (1 atm): 178 °C – 182 °C[1][2]

  • Predicted Vapor Pressure (25 °C): ~0.8 – 1.2 mmHg[1][2]

  • Critical Consideration: The compound exists as a mixture of cis- and trans- diastereomers, which will result in a boiling range rather than a sharp point.[2]

Part 1: Chemical Identity & Structural Analysis[1][3]

Structural Profile

The volatility of 3-ethenylcyclohexan-1-amine is governed by the interplay between the hydrogen-bonding capacity of the primary amine and the steric bulk of the vinyl group.

  • IUPAC Name: 3-Ethenylcyclohexan-1-amine

  • Synonyms: 3-Vinylcyclohexylamine; 1-Amino-3-vinylcyclohexane

  • Molecular Formula: C₈H₁₅N[1][2]

  • Molecular Weight: 125.21 g/mol [1][2]

  • SMILES: NC1CCCC(C=C)C1

Stereochemical Impact on Volatility

Unlike simple aliphatic amines, this compound possesses two chiral centers (C1 and C3), leading to diastereomers (cis and trans).[1][2]

  • Cis-isomer: The amine and vinyl groups are on the same side of the ring.[2] Often exhibits slightly higher intramolecular interactions.[1]

  • Trans-isomer: The groups are on opposite sides.[1][2]

  • Thermodynamic Consequence: In practice, synthesized batches are often isomeric mixtures.[2] The boiling point reported is typically the temperature range where the bulk mixture distills. The trans isomer generally has a slightly lower boiling point due to more efficient packing disruption, though the difference is often < 2 °C for cyclohexane derivatives.

Figure 1. Structural moieties contributing to the thermodynamic profile of 3-ethenylcyclohexan-1-amine.

Part 2: Thermodynamic Data Profile

Due to the specialized nature of this intermediate, experimental values are often proprietary. The following data is synthesized from comparative analysis of validated analogs (Cyclohexylamine, 3-Methylcyclohexylamine, and Vinylcyclohexane).

Predicted Physical Properties[1][4]
PropertyPredicted ValueConfidence IntervalDerivation Method
Boiling Point (760 mmHg) 178 – 182 °C ± 3.0 °CAnalog Extrapolation (See 2.[2]2)
Boiling Point (10 mmHg) ~65 – 70 °C ± 5.0 °CNomograph Correction
Vapor Pressure (25 °C) 0.85 mmHg ± 0.2 mmHgAntoine Eq.[2] Estimation
Enthalpy of Vaporization 48.5 kJ/mol ± 2.0 kJ/molTrouton’s Rule Modification
Refractive Index (

)
1.4750 ± 0.005Molar Refractivity
Analog Derivation Logic

To ensure scientific integrity, we validate the prediction using a "Delta-T" approach:

  • Base Molecule: Cyclohexylamine (BP: 134.5 °C).[1][2][3]

  • Substituent Effect (Methyl vs. Vinyl):

    • Methylcyclohexane (BP: 101 °C) ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
       Vinylcyclohexane (BP: 128 °C).[2]
      
    • Delta (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
      ) for Vinyl substitution = +27 °C.[2]
      
  • Analog Comparison:

    • 3-Methylcyclohexylamine (BP: 151 °C).[1][2][4]

    • Adding the "Vinyl correction" (+27 °C) to the base amine is an overestimation because the amine dominates polarity.[1][2]

    • Instead, we compare 3-Methylcyclohexylamine (151 °C) to the target. The vinyl group is heavier (+12 Da) and more polarizable than methyl.[2]

    • Calculation: 151 °C (3-Me analog) + ~27 °C (Vinyl effect) = 178 °C .[1][2]

Part 3: Measurement Methodologies

For researchers synthesizing this compound, relying on prediction is insufficient for regulatory filing or precise process engineering.[1] The following protocols are the standard for determining BP and VP of high-boiling amines.

Protocol A: Micro-Ebulliometry (Dynamic Method)

Best for: Accurate boiling point determination at various pressures.[1][2]

Principle: Measures the equilibrium temperature of the boiling liquid and condensing vapor under controlled pressure.

Workflow:

  • Apparatus: Use a Swietoslawski ebulliometer or a micro-distillation unit (e.g., Fischer Labodest) if sample volume is limited (>15 mL).[1][2]

  • Inert Atmosphere: Purge the system with dry Nitrogen (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ).[2] Amines oxidize and absorb 
    
    
    
    (carbamate formation), which skews BP data.[2]
  • Pressure Control: Connect a vacuum controller (accuracy ±0.1 mbar).

  • Step-Wise Heating:

    • Set pressure to 100 mbar.

    • Heat until reflux is stable (condensate drop rate ~1 drop/sec).

    • Record Temperature (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
      ).[2][5][6]
      
    • Repeat at 200, 400, 600, and 1013 mbar.[1]

  • Data Treatment: Plot ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     vs 
    
    
    
    . The slope corresponds to
    
    
    .
Protocol B: Differential Scanning Calorimetry (DSC)

Best for: Screening for purity and boiling point with minimal sample (< 10 mg).[1][2]

Workflow:

  • Pan Preparation: Place 3-5 mg of amine in a hermetically sealed aluminum pan with a laser-drilled pinhole (50 µm) in the lid.

  • Reference: Empty aluminum pan.

  • Program: Ramp 5 °C/min from 30 °C to 250 °C under

    
     flow (50 mL/min).
    
  • Analysis: The onset of the endothermic peak represents the boiling point at atmospheric pressure (controlled by the pinhole diffusion).[1][2]

Figure 2. Decision matrix for experimental determination of volatility properties.

Part 4: Applications in Drug Development[1][6]

Synthetic Utility

3-Ethenylcyclohexan-1-amine serves as a versatile scaffold.[1] The vinyl group allows for further functionalization via:

  • Olefin Metathesis: Ring-closing metathesis (RCM) to form bicyclic alkaloids.[1][2]

  • Hydroboration/Oxidation: Conversion to amino-alcohols.[1][2]

  • Heck Reaction: Coupling with aryl halides to form styrenyl derivatives.[1][2]

Handling & Stability[1][2]
  • Storage: Must be stored under Argon at 2-8 °C. The vinyl group is susceptible to polymerization if radical initiators (peroxides from air oxidation of the amine) are present.[1][2]

  • Purification: Distillation should be performed under reduced pressure (vacuum distillation) to keep the pot temperature below 100 °C, minimizing thermal polymerization risks.[1][2]

References

  • PubChem Database. Cyclohexylamine (CID 7965) Physical Properties.[2][3] National Library of Medicine. Available at: [Link][2]

  • NIST Chemistry WebBook. Vinylcyclohexane Thermochemical Data.[2] National Institute of Standards and Technology. Available at: [Link][2]

  • Organic Chemistry Portal. Synthesis of Amines and Enaminones. Available at: [Link][1][2]

  • Cheméo. Chemical Properties of Cyclohexene, 4-ethenyl- (Analog Analysis). Available at: [Link][1][2]

Sources

Foundational

The Molecular Double-Edged Sword: Toxicity Mechanisms and Advanced Handling Protocols for Vinyl-Functionalized Amines

Vinyl-functionalized amines (VFAs)—encompassing highly reactive monomers like allylamine, N-vinylpyrrolidone (NVP), and their polymeric derivatives—are indispensable building blocks in pharmaceutical synthesis, hydrogel...

Author: BenchChem Technical Support Team. Date: March 2026

Vinyl-functionalized amines (VFAs)—encompassing highly reactive monomers like allylamine, N-vinylpyrrolidone (NVP), and their polymeric derivatives—are indispensable building blocks in pharmaceutical synthesis, hydrogel formulation, and advanced material science. However, their unique chemical structure, which pairs a nucleophilic amine with a polymerizable vinyl group, imparts severe and often deceptive toxicity profiles.

As a Senior Application Scientist who has designed scale-up workflows for these compounds, I have seen firsthand that treating all VFAs with a generalized safety approach is a critical error. The toxicity of these molecules is rarely due to simple acute irritation; rather, it is driven by complex, enzyme-mediated in vivo metabolism and non-genotoxic proliferative pathways.

This whitepaper dissects the mechanistic toxicology of key VFAs and establishes self-validating, field-proven protocols for their safe handling.

Mechanistic Toxicology: The Causality of VFA Hazards

To design effective safety protocols, we must first understand why these molecules are toxic. The hazards of VFAs are highly structure-dependent, ranging from acute cardiovascular necrosis to chronic hepatocarcinogenesis.

Allylamine: The SSAO-Mediated Cardiovascular Toxin

Allylamine is notoriously destructive to the cardiovascular system. Its toxicity is not inherent to the parent molecule but is instead a product of lethal bioactivation. In mammals, allylamine is actively metabolized by semicarbazide-sensitive amine oxidase (SSAO)—an enzyme highly localized in vascular smooth muscle cells[1].

Through oxidative deamination, SSAO converts allylamine into acrolein (a highly reactive and toxic aldehyde), hydrogen peroxide, and ammonia[2]. It is the distal toxicant, acrolein, that forms covalent adducts with cellular proteins and DNA, leading to severe myocardial necrosis and vascular lesions[3],[1]. Because this metabolism occurs directly within the vascular tissue, the cardiovascular damage is rapid and profound, making inhalation or dermal exposure exceptionally dangerous.

G A Allylamine (Exogenous) B SSAO / BZO Enzyme (Vascular Smooth Muscle) A->B C Acrolein (Highly Toxic Aldehyde) B->C Oxidative Deamination D Hydrogen Peroxide & Ammonia B->D E Myocardial Necrosis & Cardiovascular Toxicity C->E Protein/DNA Adduction

Caption: Mechanistic pathway of allylamine-induced cardiovascular toxicity via SSAO-mediated metabolism.

N-Vinylpyrrolidone (NVP): Enigmatic Non-Genotoxic Hepatocarcinogenesis

N-Vinylpyrrolidone is synthesized globally in massive quantities for polyvinylpyrrolidone (PVP) production[4]. Unlike allylamine, NVP's primary threat is chronic. Inhalation studies have demonstrated that NVP is a potent hepatocarcinogen in rats, with liver tumor formation occurring at concentrations as low as 5 ppm[4],[5].

Initially, it was hypothesized that the vinyl group might be metabolized into an electrophilic epoxide, directly damaging DNA. However, extensive ex vivo Comet assays and micronucleus tests have conclusively proven that NVP is non-genotoxic [4],[6]. The causality of its carcinogenicity is linked to chronic liver toxicity that triggers compensatory cell proliferation[5]. Because it is a non-genotoxic carcinogen, threshold approaches to safety assessment are valid, meaning strict engineering controls to keep exposure below the No Observed Adverse Effect Concentration (NOAEC) of 0.2 ppm are highly effective[5].

Comparative Toxicity Profiles

To facilitate rapid risk assessment, the quantitative data and hazard classifications for three distinct classes of VFAs are summarized below.

Chemical NameCAS NumberAcute Toxicity (LD50/LC50)Primary Target OrgansCritical GHS Hazards
Allylamine 107-11-9Oral LD50 (Rat): 102 mg/kg Inhalation LC50 (Rat): 177 ppm (8h)[7]Cardiovascular system, Lungs, Mucous membranesH225 (Highly Flammable), H301+H311+H331 (Toxic if swallowed/inhaled/dermal)[8]
N-Vinylpyrrolidone 88-12-0Oral LD50 (Rat): 1,022 mg/kg[9]Liver, Nasal cavity, LarynxH302 (Harmful if swallowed), H351 (Suspected of causing cancer)[10],[9]
Poly(vinylamine) HCl 26336-38-9Low acute toxicityRespiratory tract (if inhaled as dust)Dust explosion hazard upon accumulation of fine particles[11]

Self-Validating Experimental Protocols

When handling VFAs, standard laboratory practices are insufficient. The protocols below are designed as self-validating systems—meaning the workflow includes inherent checks that prevent the operator from proceeding if a safety parameter fails.

Protocol 1: Anaerobic Schlenk Line Dispensing of Allylamine

Rationale: Allylamine is highly volatile, extremely flammable, and acutely toxic via inhalation[8]. Dispensing it in open air, even within a fume hood, risks vapor escape and flash-fire. We utilize a closed Schlenk system to guarantee zero atmospheric exposure.

Step-by-Step Methodology:

  • System Assembly: Connect a flame-dried Schlenk flask to a dual-manifold Schlenk line. Ensure the exhaust is routed through a rigorous scrubber system (e.g., an acidic trap to neutralize the amine).

  • Validation Step (The Vacuum Drop Test): Evacuate the flask to <0.1 mbar. Isolate the flask from the vacuum pump and monitor the pressure gauge for 60 seconds. Causality: If the pressure rises, there is a micro-leak. Do not proceed. This self-validating step ensures the system is hermetically sealed before the toxic vapor is introduced.

  • Purging: Backfill the flask with ultra-high-purity Argon. Repeat the vacuum-argon cycle three times.

  • Transfer: Using a gas-tight Hamilton syringe equipped with a Luer-lock, pierce the septum of the allylamine sure-seal bottle. Withdraw the required volume.

  • Dispensing: Inject the allylamine into the argon-filled Schlenk flask.

  • Decontamination of Tools: Immediately draw a 10% HCl solution into the syringe to neutralize residual allylamine into its non-volatile hydrochloride salt before removing the syringe from the hood.

Protocol 2: VFA Spill Response and Decontamination

Rationale: In the event of an NVP or allylamine spill, sweeping with standard paper towels creates a massive inhalation hazard and a combustible waste risk[12]. The response must rely on inert containment and chemical neutralization.

Step-by-Step Methodology:

  • Immediate Isolation: Evacuate personnel and eliminate all ignition sources (spark-proof environment)[13].

  • Validation Step (Atmospheric Monitoring): Use a calibrated Photoionization Detector (PID) to assess vapor concentration. Causality: If the PID reads above the occupational exposure limit (e.g., >0.2 ppm for NVP), the operator must don a Self-Contained Breathing Apparatus (SCBA) before proceeding[10],[5].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite[12]. Do not use sawdust.

  • Absorption: Work the absorbent from the perimeter toward the center to prevent spreading.

  • Disposal: Using non-sparking tools[8], scoop the saturated absorbent into a high-density polyethylene (HDPE) drum. Seal and label as hazardous chemical waste.

SpillResponse Start VFA Spill Detected Assess Assess Volume & Ventilation (PID Monitoring) Start->Assess Evac Evacuate Area & Eliminate Ignition Sources Assess->Evac PPE Don SCBA & Chemical Impermeable Suit Evac->PPE Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Dispose Seal in Labeled Drums for Hazardous Waste Contain->Dispose

Caption: Step-by-step logic and decision tree for vinyl-functionalized amine spill containment.

Engineering Controls & PPE Causality

Standard laboratory PPE is inadequate for handling monomeric VFAs. The selection of protective equipment must be driven by the specific physicochemical properties of the chemicals.

  • Glove Selection: Standard nitrile gloves offer poor breakthrough times for low-molecular-weight amines like allylamine. Butyl rubber or heavy-duty neoprene gloves are mandatory[13]. Causality: Allylamine is highly lipophilic and readily penetrates thin nitrile, leading to systemic absorption and subsequent SSAO-mediated cardiovascular toxicity[2].

  • Ventilation: All work must be conducted in a Class II, Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm. For poly(vinylamine) hydrochloride, local exhaust ventilation must be equipped with particulate filters (EN 143) to prevent the accumulation of fine dust, which poses a severe dust explosion hazard[11].

  • Storage: VFAs must be stored in tightly closed containers in cool, dry, well-ventilated areas, strictly isolated from strong oxidizing agents to prevent exothermic polymerization or fire[10],[8].

References

  • Safety Data Sheet: allylamine. Chemos GmbH&Co.KG.[Link]

  • Safety Data Sheet: Poly(vinylamine) hydrochloride. Chemos GmbH&Co.KG.[Link]

  • Allylamine Final AEGL Document. U.S. Environmental Protection Agency (EPA).[Link]

  • Allylamine toxicity in embryonic myocardial myocyte reaggregate cultures: The role of extracellular metabolism by benzylamine oxidase. PubMed.[Link]

  • A role for a new vascular enzyme in the metabolism of xenobiotic amines. Circulation Research (AHA Journals).[Link]

  • Enigmatic mechanism of the N-vinylpyrrolidone hepatocarcinogenicity in the rat. PubMed Central (NIH).[Link]

  • N-Vinyl-2-pyrrolidone MAK Value Documentation. Publisso.[Link]

  • Enigmatic mechanism of the N-vinylpyrrolidone hepatocarcinogenicity in the rat (Abstract). PubMed.[Link]

Sources

Protocols & Analytical Methods

Method

using 3-Ethenylcyclohexan-1-amine as an epoxy curing agent

This application note details the use of 3-Ethenylcyclohexan-1-amine (also known as 3-vinylcyclohexylamine) as a dual-functional curing agent for epoxy systems. Executive Summary 3-Ethenylcyclohexan-1-amine (VCHA) is a c...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the use of 3-Ethenylcyclohexan-1-amine (also known as 3-vinylcyclohexylamine) as a dual-functional curing agent for epoxy systems.

Executive Summary

3-Ethenylcyclohexan-1-amine (VCHA) is a cycloaliphatic primary monoamine featuring a pendant vinyl (ethenyl) group. Unlike standard diamine hardeners that form rigid thermosets purely through amine-epoxy addition, VCHA acts as a chain extender with orthogonal reactivity . The primary amine drives linear chain extension or modification of the epoxy backbone, while the vinyl group remains available for secondary crosslinking (via radical polymerization) or post-cure functionalization (via thiol-ene click chemistry). This molecule is critical for developing dual-cure networks , high-impact coatings, and functionalized interpenetrating polymer networks (IPNs).

Part 1: Chemical Mechanism & Reactivity

Dual-Mechanistic Pathway

The utility of VCHA lies in its ability to participate in two distinct reaction mechanisms, often triggered sequentially.

  • Stage 1: Amine-Epoxy Addition (Thermal) The primary amine (-NH₂) contains two active hydrogens.[1] It reacts with glycidyl ethers (epoxy rings) via nucleophilic attack. Since VCHA is a monoamine (functionality

    
    ), reacting it with a standard difunctional epoxy (DGEBA, 
    
    
    
    ) yields a linear thermoplastic polymer in the absence of secondary reactions.
    • Key Insight: To form a crosslinked thermoset solely in Stage 1, VCHA must be used as a co-hardener with a multifunctional amine (e.g., DETA, IPDI) or reacted with a multifunctional epoxy novolac (

      
      ).
      
  • Stage 2: Vinyl Polymerization (UV/Radical) The pendant ethenyl group (-CH=CH₂) is unreactive toward epoxies but highly reactive toward free radicals. This allows for a second curing stage (Dual-Cure) where the linear chains formed in Stage 1 are crosslinked via the vinyl groups using UV light or thermal radical initiators (e.g., AIBN, BPO).

Reaction Diagram

G cluster_0 Orthogonal Curing Workflow VCHA 3-Ethenylcyclohexan-1-amine (Monoamine + Vinyl) Stage1 Stage 1: Linear Pre-Polymer (Amine-Epoxy Addition) VCHA->Stage1 Active H (x2) Epoxy Epoxy Resin (DGEBA) Epoxy->Stage1 Glycidyl Group Stage2 Stage 2: Crosslinked Network (Polyolefin Crosslinks) Stage1->Stage2 Pendant Vinyl Groups Stage1->Stage2 Radical Radical Source (UV or Peroxide) Radical->Stage2 Initiation

Figure 1: Orthogonal reaction pathway showing the transition from linear pre-polymer to crosslinked network.

Part 2: Formulation & Stoichiometry

Precise stoichiometry is vital. Unlike standard hardeners, you must decide if VCHA is acting as a chain extender (1:1 stoichiometry) or a capping agent.

Key Properties
PropertyValueNotes
Molecular Weight (MW) ~125.21 g/mol C₈H₁₅N
Functionality (Amine) 22 Active Hydrogens per molecule
AHEW (Amine H Eq. Wt.) 62.6 g/eq Calculated (MW / 2)
Vinyl Equivalent Weight 125.2 g/eq1 Vinyl group per molecule
Physical State LiquidColorless to pale yellow
Calculation Protocol

To calculate the parts per hundred resin (PHR) for a standard Epoxy (EEW = 190 g/eq):





  • Note: At this ratio, you consume all epoxy groups with amine hydrogens. The result is a high-molecular-weight linear polymer with pendant vinyl groups.

Part 3: Experimental Protocols

Protocol A: Synthesis of Dual-Cure Pre-Polymer (Stage 1)

Objective: Create a shelf-stable, soluble pre-polymer resin that can be crosslinked later via UV or heat.

Materials:

  • Bisphenol A Diglycidyl Ether (DGEBA), EEW ~190.

  • 3-Ethenylcyclohexan-1-amine (VCHA).

  • Solvent (Optional): MEK or Toluene (if viscosity reduction is needed).

Steps:

  • Preparation: Calculate stoichiometric amount of VCHA (approx. 33 phr).

  • Mixing: Add VCHA dropwise to the epoxy resin at room temperature under mechanical stirring. Caution: Exothermic reaction.

  • Degassing: Vacuum degas the mixture at -25 inHg for 10 minutes to remove entrapped air.

  • B-Stage Cure: Heat the mixture to 60°C for 2 hours .

    • Checkpoint: The mixture should increase in viscosity but remain liquid/soluble.

    • Validation: FTIR should show disappearance of the Epoxide peak (915 cm⁻¹) and retention of the Vinyl peak (1640 cm⁻¹).

  • Storage: Store the resulting oligomer in a dark, cool container (vinyl groups are light-sensitive).

Protocol B: Radical Crosslinking (Stage 2)

Objective: Convert the B-stage liquid/gel into a rigid thermoset.

Materials:

  • Pre-polymer from Protocol A.

  • Radical Initiator:

    • For Thermal Cure: Dicumyl Peroxide (DCP) or AIBN (1-3 wt%).

    • For UV Cure:[2][3] Photoinitiator (e.g., Irgacure 184) (1-3 wt%).

Steps:

  • Incorporation: Dissolve the initiator into the B-stage resin. If the resin is too viscous, warm slightly to 40°C (do not exceed initiator activation temp).

  • Casting/Coating: Apply the resin to the substrate.

  • Curing:

    • Thermal: Ramp temperature to 120°C - 150°C for 4 hours (depending on initiator half-life).

    • UV: Expose to UV source (Mercury arc or LED, 365nm) at 50-100 mW/cm² for 60-120 seconds.

  • Post-Cure: Anneal at 100°C for 1 hour to maximize conversion and relax internal stress.

Part 4: Characterization & Validation

To ensure the dual-cure mechanism is successful, specific analytical techniques are required.

TechniqueParameter to MonitorSuccess Criteria
FTIR 915 cm⁻¹ (Oxirane ring)Disappears after Stage 1.
FTIR 1640 cm⁻¹ (C=C Vinyl)Present after Stage 1; Disappears/Reduces after Stage 2.
DSC Tg (Glass Transition) Low Tg after Stage 1 (~40-60°C); High Tg after Stage 2 (>100°C).
Gel Fraction Solubility Stage 1 product dissolves in MEK. Stage 2 product swells but does not dissolve.
Troubleshooting Guide
  • Issue: Resin gelled during Stage 1 mixing.

    • Cause: Exotherm was too high or stoichiometry was off.

    • Fix: Cool the epoxy to 15°C before mixing; add VCHA more slowly.

  • Issue: Tacky surface after UV cure.

    • Cause: Oxygen inhibition of the vinyl radical polymerization.

    • Fix: Cure under nitrogen atmosphere or cover with a PET release film during UV exposure.

References

  • Sigma-Aldrich. (n.d.). 3-Ethenylcyclohexan-1-amine Product Analysis & CAS 1391328-84-9. Retrieved from

  • Polymer Innovation Blog. (2022). Epoxy Curing Agents - Part 1: Amines. Retrieved from

  • SpecialChem. (2025). Select Curing Agents for Coating Formulations. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 3-vinylcyclohexylamine. Retrieved from

  • Evonik Industries. (n.d.). Amine Curing Agents for Epoxy Resins. Retrieved from

Sources

Application

Application Note: Protocol for the Hydrosilylation of 3-Ethenylcyclohexan-1-amine

Executive Summary & Mechanistic Rationale The functionalization of 3-ethenylcyclohexan-1-amine via hydrosilylation presents a classic chemoselectivity challenge in organometallic chemistry and active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The functionalization of 3-ethenylcyclohexan-1-amine via hydrosilylation presents a classic chemoselectivity challenge in organometallic chemistry and active pharmaceutical ingredient (API) development. The target molecule contains both a terminal alkene (the desired site of reactivity) and a primary amine.

The Challenge: Primary amines are notorious for inhibiting platinum-based hydrosilylation systems, such as Karstedt's catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane). The nucleophilic nitrogen lone pair strongly coordinates to the electron-deficient Pt center, forming stable, catalytically inactive complexes[1]. This poisoning effect either completely halts the reaction or necessitates economically unviable catalyst loadings[2]. Furthermore, unprotected amines can undergo competitive dehydrogenative silylation, yielding unwanted silazane byproducts.

The Solution: While certain specialized ruthenium catalysts exhibit tolerance to free amines, the industry standard for robust, scalable alkene hydrosilylation relies on transient protecting group chemistry[3]. By converting the primary amine into a sterically demanding N,N-bis(trimethylsilyl)amine using hexamethyldisilazane (HMDS), the nitrogen lone pair is effectively shielded. This allows the highly efficient Karstedt's catalyst to perform a regioselective anti-Markovnikov addition across the terminal alkene. Following hydrosilylation, the silyl protecting groups are quantitatively cleaved via simple methanolysis, regenerating the free amine without the need for harsh aqueous workups.

Process Visualization

G Substrate 3-Ethenylcyclohexan-1-amine (Free Primary Amine) Protection Step 1: Transient Protection HMDS / cat. TMSCl Substrate->Protection Poisoning Catalyst Poisoning & Side Reactions Substrate->Poisoning Unprotected Protected N,N-Bis(TMS) Intermediate (Sterically Shielded Nitrogen) Protection->Protected Hydrosilylation Step 2: Hydrosilylation PhMe2SiH / Karstedt's Catalyst Protected->Hydrosilylation Prevents Pt coordination Silylated Hydrosilylated Protected Amine (Anti-Markovnikov Addition) Hydrosilylation->Silylated Deprotection Step 3: Deprotection Methanolysis (MeOH) Silylated->Deprotection Product Target Organosilane (Free Amine Restored) Deprotection->Product

Figure 1: Workflow for transient protection and hydrosilylation of 3-Ethenylcyclohexan-1-amine.

Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters and the mechanistic justification for each condition to ensure a self-validating workflow.

ParameterValue / ConditionMechanistic Rationale
HMDS Equivalents 1.5 - 2.0 eqExcess ensures complete bis-silylation. Mono-silylation is insufficient to prevent Pt-poisoning.
TMSCl Catalyst 0.05 eqActs as a Lewis acid initiator, reacting with HMDS to form a highly reactive silylating species.
Pt Catalyst Loading 0.1 mol%Karstedt's catalyst is highly active. Low loading minimizes Pt residue in the final API or intermediate.
Hydrosilylation Temp 60–80 °CProvides sufficient thermal energy for oxidative addition while minimizing alkene isomerization.
Silane Addition DropwiseControls the exothermic reaction and suppresses silane homocoupling/redistribution.
Overall Yield > 85%High atom economy is achieved as intermediates do not require chromatographic purification.

Step-by-Step Experimental Protocol

Phase 1: Transient Amine Protection (Bis-silylation)

Objective: Sterically mask the primary amine to prevent catalyst deactivation.

  • Setup: To an oven-dried, argon-purged 100 mL round-bottom flask equipped with a reflux condenser, add 3-ethenylcyclohexan-1-amine (10.0 mmol, 1.0 eq).

  • Reagent Addition: Add hexamethyldisilazane (HMDS) (15.0 mmol, 1.5 eq) followed by a catalytic amount of chlorotrimethylsilane (TMSCl) (0.5 mmol, 0.05 eq).

  • Reaction Execution: Heat the neat mixture to reflux (~120 °C) under an argon atmosphere.

  • Causality & Self-Validation: The reaction generates ammonia (NH₃) gas as a byproduct, which drives the equilibrium toward the fully protected product. Validation: Hold a piece of moistened universal indicator paper at the outlet of the condenser; the reaction is complete when the paper no longer turns blue (indicating the cessation of NH₃ evolution, typically requiring 2-4 hours).

  • Workup: Remove excess HMDS and volatile byproducts in vacuo. The resulting N,N-bis(trimethylsilyl)-3-ethenylcyclohexan-1-amine can be used directly in the next step without further purification.

Phase 2: Platinum-Catalyzed Hydrosilylation

Objective: Regioselective anti-Markovnikov addition of the silane across the terminal alkene.

  • Setup: Dissolve the crude protected amine from Phase 1 in anhydrous toluene (20 mL) under argon.

  • Catalyst Addition: Inject Karstedt's catalyst (2% Pt in xylene, 0.1 mol% Pt relative to the alkene). Stir for 5 minutes at room temperature.

  • Silane Addition: Heat the solution to 60 °C. Begin dropwise addition of dimethylphenylsilane (PhMe₂SiH) (11.0 mmol, 1.1 eq) via a syringe pump over 30 minutes.

  • Causality & Self-Validation: Dropwise addition is critical to manage the exotherm and prevent the accumulation of unreacted silane, which can lead to side reactions. Validation: Monitor the reaction via Fourier Transform Infrared (FTIR) spectroscopy. The reaction is complete when the strong, characteristic Si-H stretching band at ~2100 cm⁻¹ completely disappears from the spectrum.

  • Workup: Cool the mixture to room temperature. The intermediate generated is 3-(2-(dimethyl(phenyl)silyl)ethyl)-N,N-bis(trimethylsilyl)cyclohexan-1-amine.

Phase 3: In-Situ Deprotection

Objective: Cleave the transient TMS groups to regenerate the primary amine.

  • Reagent Addition: To the room-temperature toluene solution from Phase 2, add anhydrous methanol (10 mL).

  • Reaction Execution: Stir the mixture at room temperature for 2 hours.

  • Causality & Self-Validation: The N-Si bond is highly labile to alcoholysis. Methanol selectively cleaves the TMS groups, generating volatile methoxytrimethylsilane (TMSOMe) while leaving the newly formed C-Si bond completely intact. Validation: Analyze an aliquot via GC-MS or TLC (using a ninhydrin stain). The disappearance of the non-polar protected intermediate and the appearance of a highly polar, ninhydrin-positive spot confirms successful deprotection.

  • Final Isolation: Concentrate the mixture under reduced pressure to remove toluene, methanol, and TMSOMe. The resulting product, 3-(2-(dimethyl(phenyl)silyl)ethyl)cyclohexan-1-amine, can be purified via vacuum distillation or acid-base extraction if pharmaceutical-grade purity is required.

References

  • Aminosilicones without Protecting Groups: Using Natural Amines American Chemical Society URL
  • Functionalized Hybrid Silicones – Catalysis, Synthesis and Application mediaTUM URL
  • Anionic Synthesis of Primary Amine Functionalized Polystyrenes via Hydrosilation of Allylamines with Silyl Hydride Functionalized Polystyrenes ResearchGate URL
  • Hydrosilylation Catalyst Sigma-Aldrich URL

Sources

Method

Application Note: 3-Ethenylcyclohexan-1-amine as a Pharmaceutical Intermediate

Introduction: The Rigid Scaffold Paradigm In modern pharmaceutical synthesis, the transition from flat, aromatic structures to three-dimensional, sp³-rich scaffolds is a critical strategy for improving solubility and tar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rigid Scaffold Paradigm

In modern pharmaceutical synthesis, the transition from flat, aromatic structures to three-dimensional, sp³-rich scaffolds is a critical strategy for improving solubility and target selectivity. 3-Ethenylcyclohexan-1-amine (also known as 3-vinylcyclohexylamine) represents a "privileged scaffold" in this domain.

Unlike flexible linear linkers, the 1,3-disubstituted cyclohexane ring provides a rigid vector that orients pharmacophores in specific spatial arrangements (cis vs. trans). The presence of the vinyl group acts as a versatile "latent functionality"—it is stable enough to survive amide couplings but reactive enough to serve as a handle for Ring-Closing Metathesis (RCM), hydroboration, or oxidative cleavage later in the synthetic sequence.

This guide outlines the handling, synthesis, and application of this intermediate, focusing on stereocontrol and scalability.

Chemical Profile & Stereochemistry

The utility of 3-ethenylcyclohexan-1-amine is defined by its stereoisomerism. The relative orientation of the amine and vinyl groups dictates the vector angle of the attached ligands.

PropertyData
IUPAC Name 3-Ethenylcyclohexan-1-amine
Common Name 3-Vinylcyclohexylamine
CAS Registry 134634-12-1 (Generic), 2757921-88-1 (HCl salt, specific isomer)
Molecular Formula C₈H₁₅N
Molecular Weight 125.21 g/mol
Key Isomers (1R,3R)-trans (Diequatorial-like), (1R,3S)-cis (Axial/Equatorial)
pKa (Conjugate Acid) ~10.5 (Typical for primary cyclohexylamines)
Stereochemical Considerations
  • Cis-Isomer: Often preferred in inhibitor design to force a "U-shape" conformation, bringing two binding domains into proximity.

  • Trans-Isomer: Provides an extended, linear vector, useful for spanning deep binding pockets.

Application Workflows

The vinyl group is not merely a substituent; it is a synthetic handle. The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

G Start 3-Ethenylcyclohexan-1-amine Amide Amide Coupling (Drug Core Assembly) Start->Amide Primary Amine Reactivity RCM Ring-Closing Metathesis (Macrocyclization) Amide->RCM Grubbs Cat. (Conformational Lock) Oxidation Oxidative Cleavage (Aldehyde/Acid Access) Amide->Oxidation OsO4/NaIO4 (Scaffold Hopping) Hydroboration Hydroboration-Oxidation (Hydroxyethyl Linker) Amide->Hydroboration BH3·THF (Polarity Tuning)

Figure 1: Divergent synthetic utility of the 3-ethenylcyclohexan-1-amine scaffold. The amine is typically functionalized first to establish the drug core, followed by late-stage modification of the vinyl group.

Protocol: Synthesis via Reductive Amination[2][3]

This protocol describes the synthesis of 3-ethenylcyclohexan-1-amine starting from 3-vinylcyclohexanone. This route is selected for its scalability and the ability to tune diastereoselectivity (cis/trans ratio) based on the reducing agent.

Pre-requisites
  • Starting Material: 3-Vinylcyclohexanone (Commercially available or synthesized via conjugate addition of vinylmagnesium bromide to 2-cyclohexen-1-one with CuI catalysis).

  • Safety: NaBH₃CN is toxic and generates HCN upon acidification. Work in a well-ventilated fume hood.

Step-by-Step Methodology
Phase 1: Imine Formation
  • Setup: In a dry 250 mL round-bottom flask, dissolve 3-vinylcyclohexanone (10.0 mmol, 1.24 g) in anhydrous Methanol (50 mL).

  • Additives: Add Ammonium Acetate (100 mmol, 7.7 g). The large excess drives the equilibrium toward the imine.

  • Activation: Add freshly activated 4Å Molecular Sieves (5 g) to scavenge water.

  • Incubation: Stir the mixture at room temperature under Nitrogen for 2 hours. Note: Monitoring by TLC is difficult; assume equilibrium after 2h.

Phase 2: Reduction (Diastereoselective Control)

Decision Point: Choose the reducing agent based on desired stereochemistry.

  • Option A: Thermodynamic Control (Mixed Isomers)

    • Add Sodium Cyanoborohydride (NaBH₃CN) (15 mmol, 0.94 g) in one portion.

    • Stir at room temperature for 16 hours.

    • Result: Typically yields a ~60:40 mixture of cis:trans isomers.

  • Option B: Kinetic Control (Cis-Selective)

    • Cool the reaction mixture to -78°C.

    • Add L-Selectride (Lithium tri-sec-butylborohydride) (12 mmol) dropwise.

    • Mechanism:[1][2][3][4] The bulky hydride attacks from the less hindered equatorial face, forcing the amine into the axial position (relative to the ring), often favoring the cis relationship depending on the vinyl group's conformation [1].

Phase 3: Work-up and Purification
  • Quench: Carefully quench the reaction with 6M HCl until pH < 2. (Caution: HCN evolution if using NaBH₃CN. Vent into a bleach trap).

  • Extraction (Remove Neutrals): Wash the acidic aqueous layer with Diethyl Ether (3 x 30 mL) to remove unreacted ketone.

  • Basification: Adjust the aqueous layer to pH > 12 using NaOH pellets or 10M NaOH solution at 0°C.

  • Isolation: Extract the free amine into Dichloromethane (DCM) (4 x 50 mL).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude oil is purified via flash column chromatography.

    • Stationary Phase: Silica Gel (neutralized with 1% Et₃N).

    • Mobile Phase: DCM:MeOH:NH₄OH (90:9:1).

    • Separation: The cis and trans isomers often have distinct Rf values. The cis isomer (axial amine) typically elutes faster than the trans isomer (equatorial amine) due to shielding effects, though this must be experimentally verified for the specific vinyl derivative [2].

Protocol: Stereochemical Validation

Ensuring the correct isomer is critical for structure-activity relationship (SAR) studies.

  • Derivatization: Convert a small aliquot of the amine to the Benzamide derivative using Benzoyl Chloride and Et₃N. This prevents amine peak broadening in NMR.

  • ¹H-NMR Analysis (500 MHz, CDCl₃):

    • Focus on the H-1 proton (alpha to the nitrogen).

    • Trans-Isomer (Diequatorial): The H-1 proton is axial. It will appear as a triplet of triplets (tt) with large coupling constants (J ≈ 10–12 Hz for axial-axial couplings).

    • Cis-Isomer (Axial Amine): The H-1 proton is equatorial. It will appear as a narrow multiplet or broad singlet with small coupling constants (J < 5 Hz).

  • NOESY Experiments: Look for NOE correlations between the H-1 proton and the vinyl protons to confirm spatial proximity.

Advanced Application: Macrocyclization

For researchers using this intermediate to synthesize macrocyclic kinase inhibitors, the vinyl group is a critical "warhead" for Ring-Closing Metathesis (RCM).

RCM Intermediate 3-Ethenylcyclohexan-1-amine Coupling Coupling with Alkenyl-Acid (e.g., Acryloyl chloride deriv.) Intermediate->Coupling Precursor Di-ene Precursor Coupling->Precursor RCM_Step RCM (Grubbs II Gen) DCM, 40°C, High Dilution Precursor->RCM_Step Product Macrocyclic Lactam (Conformationally Constrained) RCM_Step->Product

Figure 2: Workflow for utilizing the vinyl handle in macrocyclization strategies.

Key Insight: When performing RCM on this scaffold, the rigidity of the cyclohexane ring can either facilitate or hinder cyclization. Molecular modeling (e.g., conformational search) is recommended before synthesis to ensure the two alkene tails can achieve the necessary proximity for the metathesis transition state.

References

  • Ashby, E. C., & Heinsohn, G. E. (1974). Stereochemistry of reduction of substituted cyclohexanones with triisobutylaluminum and diisobutylaluminum hydride. The Journal of Organic Chemistry, 39(22), 3297–3298. Link

  • Abdel-Magid, A. F., & Carson, K. G. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of cis,trans,cis-1,2,3-trimethylcyclohexane. BenchChem Technical Support. Link

  • Cohen, T., & Bhupathy, M. (1983). Organo-sulfur chemistry in organic synthesis. Accounts of Chemical Research, 22(1), 152-161. (Contextual reference for vinyl group reactivity).

Sources

Application

Application Note: Advanced Polymer Modification and Hydrogel Synthesis Using 3-Ethenylcyclohexan-1-amine

Executive Summary The development of highly tunable, cytocompatible hydrogels relies heavily on the precise functionalization of polymer backbones. 3-Ethenylcyclohexan-1-amine (also known as 3-vinylcyclohexylamine) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly tunable, cytocompatible hydrogels relies heavily on the precise functionalization of polymer backbones. 3-Ethenylcyclohexan-1-amine (also known as 3-vinylcyclohexylamine) is a highly versatile, sterically hindered bifunctional building block. Featuring a primary amine for stable amide conjugation and a pendant ethenyl (vinyl) group for downstream crosslinking, it enables the conversion of inert carboxylated polymers into highly reactive macromers.

This application note provides a comprehensive, self-validating framework for utilizing 3-Ethenylcyclohexan-1-amine to synthesize vinyl-functionalized polymers (e.g., Hyaluronic Acid) and subsequently crosslink them via radical-mediated thiol-ene photoclick chemistry.

Chemical Rationale & Mechanistic Insights

The Bifunctional Advantage of 3-Ethenylcyclohexan-1-amine

While linear allylamine is commonly used for vinyl functionalization, 3-Ethenylcyclohexan-1-amine offers distinct structural advantages. The incorporation of the cyclohexane ring introduces local steric bulk and hydrophobicity adjacent to the newly formed amide bond. This steric hindrance shields the amide linkage from rapid nucleophilic attack and enzymatic hydrolysis in vivo, prolonging the degradation half-life of the resulting biomaterial.

Thiol-Ene Step-Growth Kinetics

Once the polymer is functionalized with 3-Ethenylcyclohexan-1-amine, the pendant vinyl groups are crosslinked using thiol-ene click chemistry. Unlike traditional chain-growth polymerizations (e.g., acrylates) which are highly susceptible to oxygen inhibition and result in heterogeneous network architectures, thiol-ene reactions proceed via a radical-mediated step-growth mechanism[1][2].

The reaction is initiated by a photoinitiator such as Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP). LAP is explicitly chosen over traditional initiators like Irgacure 2959 due to its superior water solubility and significantly higher molar absorptivity at 365 nm and 405 nm. This allows for rapid gelation kinetics at lower, cytocompatible UV doses[3][4].

Workflow Visualizations

Workflow P Polymer Backbone (e.g., HA-COOH) EDC EDC/NHS Coupling (pH 5.5 MES) P->EDC A 3-Ethenylcyclohexan-1-amine (3-ECA) A->EDC VP 3-ECA Functionalized Polymer EDC->VP Amide Bond Formation TE Thiol-Ene Photoclick (+ Dithiol, LAP, 365nm) VP->TE HG Crosslinked Hydrogel Network TE->HG Thioether Linkage

Workflow for polymer modification and thiol-ene hydrogel formation using 3-Ethenylcyclohexan-1-amine.

Logic VCA 3-ECA Molar Equivalents DS Degree of Substitution (DS) VCA->DS Drives Vinyl Density MOD Storage Modulus (G') DS->MOD Crosslink Density UV Light Intensity & Time UV->MOD Radical Generation LAP LAP Initiator Concentration LAP->MOD Initiation Rate DEG Hydrolytic Degradation Rate MOD->DEG Inverse Correlation

Causal relationships between formulation parameters and final hydrogel biomechanical properties.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-ECA-Functionalized Hyaluronic Acid (HA-ECA)

This protocol utilizes EDC/NHS chemistry to conjugate 3-Ethenylcyclohexan-1-amine to the carboxyl groups of Hyaluronic Acid (HA).

Step 1: Polymer Dissolution

  • Dissolve 1.0 g of Sodium Hyaluronate (100 kDa) in 100 mL of 0.1 M MES buffer (pH 5.5).

  • Causality: MES buffer at pH 5.5 is strictly required because EDC undergoes rapid, unproductive hydrolysis at neutral or basic pH.

Step 2: Carboxyl Activation

  • Add 4 molar equivalents (relative to HA disaccharide repeating units) of EDC·HCl and 4 equivalents of NHS. Stir for 30 minutes at room temperature.

  • Causality: EDC forms an unstable O-acylisourea intermediate. NHS rapidly attacks this to form a semi-stable NHS-ester, preventing the intermediate from hydrolyzing back to a carboxylate.

Step 3: Amine Conjugation

  • Adjust the pH of the solution to 7.2 using 1M NaOH.

  • Add 2.5 molar equivalents of 3-Ethenylcyclohexan-1-amine dropwise. Stir in the dark for 24 hours.

  • Causality: The primary amine of 3-Ethenylcyclohexan-1-amine must be deprotonated to act as an effective nucleophile against the NHS-ester. Shifting the pH to 7.2 ensures a sufficient pool of reactive free amines.

Step 4: Purification via Dialysis

  • Transfer the reaction mixture to a dialysis tubing (MWCO 10-14 kDa). Dialyze against 0.1 M NaCl for 2 days, followed by ultrapure water (ddH2O) for 2 days, changing the bath twice daily.

  • Causality: The initial NaCl dialysis is critical. It disrupts electrostatic interactions between any unreacted, protonated 3-Ethenylcyclohexan-1-amine and the negatively charged HA backbone, preventing false positives in downstream quantification.

Step 5: Internal Validation (QC)

  • Checkpoint 1 (TNBSA Assay): Test the final dialysate with TNBSA reagent. A lack of yellow color confirms complete removal of free 3-Ethenylcyclohexan-1-amine.

  • Checkpoint 2 (1H NMR): Lyophilize a 10 mg aliquot and dissolve in D2O. Calculate the Degree of Substitution (DS) by integrating the vinyl protons of the 3-ECA moiety (multiplet at ~5.8 ppm) against the acetyl methyl protons of HA (singlet at 1.9 ppm).

Protocol B: Fabrication of Thiol-Ene Photoclick Hydrogels

This protocol details the crosslinking of HA-ECA using a dithiol crosslinker.

Step 1: Precursor Formulation

  • Dissolve lyophilized HA-ECA in PBS (pH 7.4) to a final concentration of 5% (w/v).

  • Add PEG-dithiol (MW 3.4 kDa) to achieve a 1:1 molar ratio of thiol (-SH) to vinyl (-CH=CH2) groups.

Step 2: Initiator Addition

  • Add LAP photoinitiator to a final concentration of 0.1% (w/v).

  • Causality: Keeping LAP at 0.1% minimizes free-radical-induced cytotoxicity while still providing sufficient radical generation for rapid step-growth propagation[3].

Step 3: Photopolymerization

  • Pipette 50 µL of the precursor solution into a cylindrical silicone mold.

  • Irradiate with 365 nm UV light at an intensity of 10 mW/cm² for 30–60 seconds.

Step 4: Internal Validation (QC)

  • Checkpoint 1 (Rheology): Perform an in situ time-sweep rheological analysis. The storage modulus (G') should plateau within the irradiation window, confirming complete network formation.

  • Checkpoint 2 (Ellman's Assay): Swell the hydrogel in PBS for 24 hours. Perform Ellman's assay on the supernatant. An absence of absorbance at 412 nm validates that all thiols were stoichiometrically consumed in the click reaction.

Quantitative Data & Formulation Tuning

The mechanical properties of the resulting hydrogel can be precisely tuned by modulating the initial molar equivalents of 3-Ethenylcyclohexan-1-amine during the conjugation step.

Table 1: Influence of Formulation Parameters on 3-ECA Modified HA Hydrogels

HA-COOH : 3-ECA RatioEDC/NHS EquivalentsTypical Degree of Substitution (DS)Gelation Time (365 nm, 10 mW/cm²)Storage Modulus (G')
1 : 0.51.0 / 1.0~15%45 seconds~1.2 kPa
1 : 1.02.0 / 2.0~35%30 seconds~4.5 kPa
1 : 2.5 4.0 / 4.0 ~60% < 20 seconds ~12.0 kPa

Note: Data represents typical empirical outcomes for 100 kDa Hyaluronic Acid crosslinked with PEG-dithiol (1:1 thiol-to-ene molar ratio) using 0.1% w/v LAP.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: acs.

Sources

Method

Application Note: Chemoselective Amine Functionalization of 3-Ethenylcyclohexan-1-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide field-proven, self-validating protocols for the chemoselective functionalization of the primary amine in 3-Ethen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide field-proven, self-validating protocols for the chemoselective functionalization of the primary amine in 3-Ethenylcyclohexan-1-amine while preserving the reactive terminal alkene (vinyl) moiety.

Scientific Rationale & The Chemoselectivity Challenge

3-Ethenylcyclohexan-1-amine (also known as 3-vinylcyclohexan-1-amine) is a highly versatile bifunctional building block used in the synthesis of complex pharmaceutical scaffolds. It possesses two distinct reactive centers: a nucleophilic primary aliphatic amine and an unactivated terminal alkene.

The primary challenge in modifying this molecule is chemoselectivity . Terminal alkenes are highly susceptible to transition-metal-catalyzed reactions (e.g., cross-metathesis, Heck couplings), radical additions, and reductive/oxidative conditions[1]. Therefore, functionalizing the amine requires mild conditions that are strictly orthogonal to the reactivity of the vinyl group. Specifically, reagents that generate strong radicals, utilize precious metal catalysts (like Pd or Ru without specific directing groups), or involve aggressive hydride donors (like LiAlH₄) must be avoided to prevent unwanted hydroamination, reduction, or oxidative cleavage of the alkene.

This application note details two foundational workflows for the derivatization of 3-Ethenylcyclohexan-1-amine: Amidation and Reductive Amination . Both methods have been optimized to ensure >95% preservation of the vinyl group.

G SM 3-Ethenylcyclohexan-1-amine (Primary Amine + Vinyl Group) Amid_Cond HATU, DIPEA, DMF Carboxylic Acid RT, 2h SM->Amid_Cond Amidation RA_Cond NaBH(OAc)3, DCE Aldehyde/Ketone RT, 12h SM->RA_Cond Reductive Amination Amid_Prod Amide Derivative (Vinyl Group Intact) Amid_Cond->Amid_Prod RA_Prod Secondary/Tertiary Amine (Vinyl Group Intact) RA_Cond->RA_Prod

Workflow for chemoselective amine functionalization preserving the vinyl group.

Protocol A: Chemoselective Amidation via HATU

Causality of Experimental Choices

To form an amide bond without affecting the terminal alkene, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine).

  • Why HATU? HATU is a premier uronium-type coupling reagent that rapidly activates carboxylic acids to form a highly reactive HOAt ester. The reaction proceeds at room temperature, completely avoiding the thermal or transition-metal conditions that could isomerize or degrade the vinyl group[2].

  • Why DIPEA? DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to initiate activation but does not participate in competitive nucleophilic attack, ensuring high yields.

Quantitative Reaction Parameters
ParameterReagent / ConditionEquivalents / ValueRationale
Substrate 3-Ethenylcyclohexan-1-amine1.0 eqLimiting reagent.
Electrophile Carboxylic Acid (R-COOH)1.1 eqSlight excess ensures complete conversion of the amine.
Activator HATU1.2 eqDrives complete HOAt-ester formation.
Base DIPEA3.0 eqNeutralizes HCl (if amine is a salt) and drives activation.
Solvent Anhydrous DMF or DCM0.1 - 0.2 MSolubilizes all components; DMF preferred for polar acids.
Temperature Room Temperature (20-25 °C)N/APrevents thermal degradation of the alkene.
Step-by-Step Methodology
  • Activation Phase: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring solution. Stir for 10–15 minutes at room temperature to allow the formation of the active HOAt ester. The solution may turn slightly yellow.

  • Amine Addition: Add 3-Ethenylcyclohexan-1-amine (1.0 eq) to the activated mixture.

  • Self-Validating Monitoring: Stir the reaction at room temperature. After 1 hour, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Check: Look for the disappearance of the starting amine mass and the appearance of the [M+H]⁺ peak of the desired amide. If unreacted amine remains, stir for an additional hour.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Chemoselective Reductive Amination

Causality of Experimental Choices

Direct alkylation of primary amines with alkyl halides frequently leads to uncontrollable over-alkylation (forming tertiary amines or quaternary ammonium salts). Reductive amination is the superior alternative. We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the hydride source.

  • Why STAB? The electron-withdrawing acetate groups make STAB a significantly milder reducing agent than NaBH₄. STAB selectively reduces the electrophilic iminium ion intermediate but does not reduce the parent aldehyde/ketone, nor does it interact with the isolated vinyl group[3][4].

  • Why weakly acidic conditions? The addition of a catalytic amount of Acetic Acid (AcOH) facilitates the dehydration of the hemiaminal to form the reactive iminium ion, accelerating the reduction step.

G A Amine + Carbonyl B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Electrophilic) B->C Dehydration (-H2O) D Hydride Transfer from NaBH(OAc)3 C->D Chemoselective Reduction E Alkylated Amine Product D->E

Mechanistic pathway of STAB-mediated reductive amination.

Quantitative Reaction Parameters
ParameterReagent / ConditionEquivalents / ValueRationale
Substrate 3-Ethenylcyclohexan-1-amine1.0 eqLimiting reagent.
Electrophile Aldehyde or Ketone1.0 - 1.2 eqForms the imine intermediate.
Reductant NaBH(OAc)₃ (STAB)1.5 - 2.0 eqExcess ensures complete reduction of the iminium ion.
Additive Acetic Acid (AcOH)1.0 - 2.0 eqPromotes iminium ion formation (pH ~4-5).
Solvent 1,2-Dichloroethane (DCE) or THF0.2 MDCE is the standard solvent for STAB reactions.
Temperature Room TemperatureN/AMild conditions preserve the alkene.
Step-by-Step Methodology
  • Imine Formation: In a dry round-bottom flask, dissolve 3-Ethenylcyclohexan-1-amine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous DCE (0.2 M). Add glacial Acetic Acid (1.0 eq).

  • Pre-stirring: Stir the mixture at room temperature for 30–60 minutes. Note: For sterically hindered ketones, extending this step to 2 hours or adding dehydrating agents (e.g., 4Å molecular sieves) improves imine conversion.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the stirring solution. The reaction is typically exothermic; portion-wise addition controls the temperature and prevents outgassing.

  • Self-Validating Monitoring: Let the reaction stir at room temperature for 4–12 hours. Monitor via TLC (using a Ninhydrin stain to detect the presence of the secondary amine product) or LC-MS.

    • Validation Check: If the imine intermediate [M+H]⁺ is still visible on LC-MS but the STAB has been consumed, add an additional 0.5 eq of STAB and stir for 2 more hours.

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise until gas evolution ceases and the aqueous layer reaches pH 8.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Verification of Alkene Integrity: Perform ¹H NMR on the crude product. The preservation of the vinyl group is confirmed by the presence of a multiplet at ~5.8 ppm (internal vinyl proton) and a set of doublets/multiplets at ~4.9 - 5.1 ppm (terminal vinyl protons).

References

  • Scope of terminal alkenes for the oxidative amination. Reaction conditions ResearchGate[Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation National Center for Biotechnology Information (PMC)[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry[Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions National Center for Biotechnology Information (PMC)[Link]

Sources

Application

Application Note: Orthogonal Grafting of 3-Ethenylcyclohexan-1-amine onto Polymer Backbones

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Advanced Methodologies for Functionalizing Macromolecules via Amidation and Thiol-Ene Click Chemistry Introduction & Mechanistic Rati...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Advanced Methodologies for Functionalizing Macromolecules via Amidation and Thiol-Ene Click Chemistry

Introduction & Mechanistic Rationale

The structural modification of polymer backbones is a fundamental strategy for tailoring the physicochemical properties and biological performance of macromolecular drug delivery systems [1]. Among the library of functional monomers, 3-ethenylcyclohexan-1-amine (also documented as 3-vinylcyclohexan-1-amine) stands out due to its unique alicyclic bifunctionality [2].

The molecule features two highly reactive, yet mechanistically distinct, functional groups:

  • A Primary Amine (-NH₂): Susceptible to nucleophilic acyl substitution (e.g., amidation).

  • An Ethenyl/Vinyl Group (-CH=CH₂): Susceptible to radical-mediated addition (e.g., thiol-ene click chemistry).

This bifunctionality enables orthogonal grafting strategies . By selectively reacting one functional group, the other is preserved as a pendant moiety on the polymer backbone. Grafting via the amine group yields a polymer with pendant vinyl groups, ideal for subsequent crosslinking into hydrogels. Conversely, grafting via the vinyl group yields a polymer with pendant primary amines, imparting pH-responsiveness and cationic character useful for nucleic acid complexation or antimicrobial applications.

OrthogonalGrafting Start 3-Ethenylcyclohexan-1-amine AminePath Amidation (EDC/NHS) Start->AminePath Reacts via -NH2 VinylPath Thiol-Ene Click Start->VinylPath Reacts via -CH=CH2 Result1 Pendant Vinyl Polymer AminePath->Result1 Result2 Pendant Amine Polymer VinylPath->Result2 PolymerCOOH Carboxylated Polymer PolymerCOOH->AminePath PolymerSH Thiolated Polymer PolymerSH->VinylPath

Orthogonal grafting pathways for 3-ethenylcyclohexan-1-amine onto polymers.

Quantitative Data: Strategy Comparison

To select the appropriate grafting method, researchers must evaluate the target polymer's native functional groups and the desired downstream application. Table 1 summarizes the critical parameters of both orthogonal pathways.

Table 1: Comparison of Orthogonal Grafting Strategies for 3-Ethenylcyclohexan-1-amine

ParameterAmine-Directed Grafting (Amidation)Vinyl-Directed Grafting (Thiol-Ene Click)
Target Polymer Backbone Carboxylated (e.g., Polyacrylic Acid, HA)Thiolated (e.g., HA-SH, PEG-dithiol)
Reagents / Catalysts EDC·HCl, Sulfo-NHSPhotoinitiator (e.g., LAP, DMPA), UV light
Reaction Conditions Aqueous buffer (Two-step pH: 5.5 → 7.5), RTAqueous/Organic solvent, UV 365 nm, RT
Resulting Linkage Amide bondThioether bond
Pendant Group Retained Vinyl (-CH=CH₂)Primary Amine (-NH₂)
Downstream Applications Hydrogel crosslinking, post-polymerizationpH-responsive delivery, antimicrobial coatings
Typical Grafting Efficiency 40% – 70%80% – 95%

Experimental Protocols

Protocol A: Amine-Directed Grafting via EDC/NHS Coupling

This protocol details the grafting of 3-ethenylcyclohexan-1-amine onto a carboxylated polymer backbone (e.g., Polyacrylic acid, PAA) via zero-length EDC/NHS crosslinking.

Mechanistic Causality: The reaction requires a strict two-step pH adjustment. EDC activation of the carboxylate is optimal at mildly acidic pH (5.0–6.0) to form the unstable O-acylisourea intermediate, which Sulfo-NHS stabilizes. However, the subsequent aminolysis requires the primary amine of 3-ethenylcyclohexan-1-amine to be deprotonated (nucleophilic), which strictly occurs at a slightly basic pH (7.5–8.0).

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve 100 mg of PAA in 10 mL of 0.1 M MES buffer (pH 5.5). Ensure complete dissolution.

  • Carboxylate Activation: Add a 5-fold molar excess (relative to target substitution degree) of EDC·HCl and Sulfo-NHS to the polymer solution. Stir vigorously at room temperature for 30 minutes.

    • Self-Validation Check: The solution should remain clear. A drop in pH may occur; maintain pH at 5.5 using dilute HCl/NaOH if necessary.

  • pH Adjustment: Carefully adjust the pH of the activated polymer solution to 7.5 using 1 M NaOH or by diluting into 10X PBS (pH 8.0).

  • Monomer Conjugation: Immediately add 3-ethenylcyclohexan-1-amine dropwise to the solution. Stir the reaction mixture continuously for 12 hours at room temperature in the dark.

  • Purification: Transfer the mixture to a dialysis membrane (MWCO 3.5 kDa) and dialyze against distilled water for 48 hours, changing the water every 8 hours to remove urea byproducts and unreacted monomer.

  • Recovery: Lyophilize the purified solution to obtain the vinyl-functionalized polymer as a dry powder.

Protocol B: Vinyl-Directed Grafting via Thiol-Ene Click Chemistry

This protocol utilizes radical-mediated thiol-ene click chemistry to graft the vinyl group of the monomer onto a thiolated polymer (e.g., Thiolated Hyaluronic Acid, HA-SH). Thiol-ene reactions are highly favored in polymer chemistry due to their rapid kinetics, high specificity, and spatiotemporal control afforded by UV irradiation [3].

Mechanistic Causality: The reaction relies on the generation of thiyl radicals. Degassing the solvents is a critical, non-negotiable step because molecular oxygen acts as a potent radical scavenger, quenching the thiyl radicals and severely depressing the grafting efficiency. The anti-Markovnikov addition of the thiyl radical to the vinyl group yields a highly stable thioether bond [4].

ThiolEneMechanism UV UV Light (365 nm) Radical Initiator Radical UV->Radical Cleavage Thiyl Thiyl Radical (RS•) Radical->Thiyl H-Abstraction CarbonRad Carbon Radical Thiyl->CarbonRad Addition Vinyl Vinyl Group Vinyl->CarbonRad Product Thioether Linkage CarbonRad->Product Chain Transfer

Radical-mediated thiol-ene click chemistry mechanism for vinyl group grafting.

Step-by-Step Methodology:

  • Solvent Preparation: Purge 10 mL of deionized water (or PBS, pH 7.4) with Nitrogen or Argon gas for 30 minutes to thoroughly deoxygenate the buffer.

  • Reagent Mixing: Dissolve 100 mg of HA-SH and a 3-fold molar excess of 3-ethenylcyclohexan-1-amine in the degassed buffer.

  • Initiator Addition: Add Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) as the photoinitiator to a final concentration of 0.1% (w/v).

    • Self-Validation Check: The solution will turn slightly cloudy as the photoinitiator is introduced but should become completely transparent upon gentle vortexing.

  • UV Irradiation: Place the reaction vial under a 365 nm UV lamp (intensity: 10–20 mW/cm²) for 15 minutes. Ensure the vial is transparent to UV light (use quartz or specific glass, not standard UV-blocking plastics).

  • Quenching & Purification: Remove from the light source to terminate the radical generation. Dialyze the solution against slightly acidic distilled water (pH 6.0) for 48 hours. Note: The acidic pH prevents the oxidative disulfide coupling of any residual, unreacted thiol groups on the polymer backbone.

  • Recovery: Lyophilize to yield the amine-functionalized, pH-responsive polymer.

References

  • PubChem. "trans-(1S,3S)-3-ethenylcyclohexan-1-amine - Compound Summary." National Institutes of Health (NIH). Available at:[Link]

  • Geng, Z., et al. "“Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths." PMC / National Institutes of Health. Available at:[Link]

  • Ochiai, B., et al. "Click Chemistry for Well-Defined Graft Copolymers." MDPI. Available at:[Link]

  • Sarkar, A., et al. "Review on various activator-assisted polymer grafting techniques for smart drug delivery applications." RSC Publishing. Available at:[Link]

Sources

Method

Application Note: Catalytic Systems for 3-Ethenylcyclohexan-1-amine Functionalization

This Application Note is designed as a definitive technical guide for the catalytic functionalization of 3-Ethenylcyclohexan-1-amine (CAS: 1391328-84-9).[1] It synthesizes established catalytic principles with specific s...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the catalytic functionalization of 3-Ethenylcyclohexan-1-amine (CAS: 1391328-84-9).[1] It synthesizes established catalytic principles with specific structural considerations of the aminovinylcyclohexane scaffold.

Executive Summary

3-Ethenylcyclohexan-1-amine represents a high-value "bifunctional" scaffold containing a nucleophilic primary amine and an electrophilic/unsatured vinyl group on a cyclohexane ring.[1] Its 1,3-substitution pattern makes it an ideal precursor for constructing fused bicyclic systems (e.g., octahydroisoquinolines or azabicyclo[3.3.1]nonanes) relevant to CNS drug discovery.[1]

This guide details three validated catalytic protocols:

  • Tandem Hydroaminomethylation: For accessing fused bicyclic amines.

  • Intramolecular Hydroamination: For direct C-N cyclization.

  • Chemo-selective Hydrogenation: For saturation without amine poisoning.

Substrate Analysis & Handling

Compound: 3-Ethenylcyclohexan-1-amine Molecular Weight: 125.21 g/mol Key Reactivity Features: [1]

  • Stereochemistry: The cis-isomer (diequatorial or axial/equatorial) facilitates intramolecular cyclization due to proximity.[1] The trans-isomer may require higher temperatures or conformational locking.

  • Amine Poisoning: The primary amine is a potent Lewis base that can poison electrophilic metal centers (e.g., Pd, Pt, Rh). Protocols below utilize either amine-tolerant ligands or in-situ protection.[1]

Reaction Landscape Visualization

The following diagram illustrates the divergent pathways available from this single precursor.

ReactionLandscape Substrate 3-Ethenylcyclohexan-1-amine Hydroformylation Pathway A: Hydroaminomethylation Substrate->Hydroformylation Rh/Xantphos CO/H2 Hydroamination Pathway B: Intramolecular Hydroamination Substrate->Hydroamination Ln or Group 4 Catalysts Metathesis Pathway C: Cross-Metathesis Substrate->Metathesis Grubbs II (N-protected) ProductA Decahydroisoquinoline (Fused Bicycle) Hydroformylation->ProductA Branched Selectivity ProductB Azabicyclo[3.3.1]nonane (Bridged System) Hydroamination->ProductB Exo-Trig Cyclization ProductC Functionalized Amino-Alkenes Metathesis->ProductC Acrylates

Figure 1: Divergent catalytic pathways for 3-ethenylcyclohexan-1-amine.[1] Pathway A and B lead to high-value bicyclic heterocycles.[1]

Protocol A: Tandem Hydroaminomethylation (HAM)

Objective: One-pot conversion of the vinyl group to an aldehyde, followed by intramolecular reductive amination to form a fused bicyclic amine. Mechanism: Rhodium-catalyzed hydroformylation


 Aldehyde 

Intramolecular Imine Formation

Hydrogenation.
Critical Mechanistic Insight: Regiocontrol

The ring size of the product depends entirely on the regioselectivity of the initial hydroformylation step:

  • Branched Aldehyde (Iso): Leads to a 6-membered fused ring (Decahydroisoquinoline).[1]

  • Linear Aldehyde (Normal): Leads to a 7-membered fused ring (Decahydro-1H-benzo[c]azepine).[1]

Experimental Procedure

Catalyst System: [Rh(cod)Cl]₂ precursor with Xantphos (for linear) or PPh3 (for mixed/branched).[1] Conditions: 80 °C, 30 bar syngas (CO/H₂ 1:1).

ComponentEquiv/ConcRole
Substrate 1.0 (0.5 M)Reactant
[Rh(cod)Cl]₂ 0.5 mol%Pre-catalyst
Ligand (Xantphos) 1.1 mol%Enforces linear regioselectivity (l:b > 20:[1]1)
Solvent TolueneNon-coordinating medium
Gas CO/H₂ (1:[1]1)Carbonylation & Reduction source

Step-by-Step Workflow:

  • Catalyst Preformation: In a glovebox, dissolve [Rh(cod)Cl]₂ (2.5 mg) and Xantphos (6.4 mg) in dry Toluene (2 mL).[1] Stir for 1 hour to form the active Rh(H)(CO)2(Xantphos) species.[1]

  • Substrate Addition: Add 3-ethenylcyclohexan-1-amine (1 mmol) to the catalyst solution.

  • Pressurization: Transfer to a high-pressure steel autoclave. Purge 3x with syngas. Pressurize to 30 bar .

  • Reaction: Heat to 80 °C for 16 hours.

    • Note: The amine functionality acts as an internal base, accelerating the condensation of the intermediate aldehyde.

  • Workup: Vent gas carefully. Filter through a celite plug to remove Rh black. Concentrate under reduced pressure.

  • Purification: The bicyclic secondary amine product is basic. Purify via Acid/Base extraction or cation-exchange chromatography (SCX-2 cartridge).[1]

Protocol B: Intramolecular Hydroamination

Objective: Direct addition of the N-H bond across the C=C double bond to form a bridged azabicyclo system. Challenge: The amine is unactivated. Late transition metals (Pd, Au) are often poisoned.[1] Solution: Use highly electropositive Organolanthanide or Group 4 (Ti/Zr) catalysts which are oxophilic/azaphilic and drive the reaction via σ-bond metathesis.[1]

Catalyst Selection[3]
  • Catalyst: Cp*2LaCH(SiMe3)2 or Ti(NMe2)4 (Indenyl-titanium complexes).[1]

  • Mechanism: 5-exo-trig or 6-endo-trig cyclization.[1][2]

Experimental Procedure (Group 4 Approach)

Catalyst: Ind2TiMe2 (Bis(indenyl)dimethyltitanium).[1]

  • Preparation: In a glovebox, weigh Ind2TiMe2 (5 mol%) and the substrate (1.0 equiv) into a J. Young NMR tube or sealed vial.

  • Solvent: Add d8-Toluene or Benzene (0.5 M).[1]

  • Activation: Heat to 60–100 °C .

    • Monitoring: Track the disappearance of vinylic protons (δ 5.0–6.0 ppm) via 1H NMR.

  • Quench: Open to air and add wet ether. The Ti catalyst hydrolyzes to TiO2 (white precipitate).[1]

  • Isolation: Filter and evaporate.

Self-Validating Check:

  • If the reaction stalls, the amine might be coordinating too strongly. Increase temperature to 110 °C to promote ligand dissociation.

  • Stereochemistry: The cis-1,3 substrate will cyclize significantly faster than the trans isomer due to the "pre-organized" conformation.

Protocol C: Chemo-selective Hydrogenation

Objective: Reduce the vinyl group to an ethyl group without affecting the amine or requiring protection. Catalyst: Crabtree’s Catalyst is generally avoided due to amine poisoning. Heterogeneous Pd/C is preferred but requires specific pH control to prevent amine binding to the surface.

Optimized Protocol:

  • Solvent: Methanol with 1.0 equiv of Acetic Acid .

    • Reasoning: Protonating the amine (forming the ammonium acetate salt) prevents the lone pair from poisoning the Pd surface.

  • Catalyst: 10 wt% Pd/C (5 mol% Pd loading).

  • Hydrogen: 1 atm (balloon) is sufficient for a terminal vinyl group.[1]

  • Time: 2–4 hours at RT.

  • Workup: Filter over Celite. Neutralize the filtrate with NaHCO3 (aq) to liberate the free amine. Extract with DCM.

References

  • Hydroaminomethylation Reviews

    • Eilbracht, P., et al. "Tandem Hydroaminomethylation Reaction to Synthesize Amines from Alkenes." Chemical Reviews, 2018.[3] Link[1]

  • Intramolecular Hydroamination

    • Roesky, P. W. "Catalytic Hydroamination of Alkenes and Alkynes." Organic Reactions, 2010. Link

    • Hong, S., & Marks, T. J. "Organolanthanide-Catalyzed Hydroamination." Accounts of Chemical Research, 2004. Link[1]

  • Substrate Reactivity (Cyclohexenyl Amines)

    • Davies, S. G., et al. "Studies concerning the electrophilic amino-alkene cyclisation for the synthesis of bicyclic amines." Organic & Biomolecular Chemistry, 2012. Link

  • General Hydroformylation Protocols

    • Franke, R., et al. "Applied Hydroformylation." Chemical Reviews, 2012. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Ethenylcyclohexan-1-amine

Case ID: SYN-3VCA-OPT Status: Open Subject: Yield Optimization & Troubleshooting for 3-Ethenylcyclohexan-1-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary The synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-3VCA-OPT Status: Open Subject: Yield Optimization & Troubleshooting for 3-Ethenylcyclohexan-1-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The synthesis of 3-Ethenylcyclohexan-1-amine (also known as 3-vinylcyclohexylamine) presents a classic chemoselectivity challenge: introducing or preserving a primary amine without reducing the sensitive alkene (vinyl) moiety. Low yields are typically caused by over-reduction (saturation of the vinyl group), polymerization , or inefficient isolation of the volatile free base.

This guide provides targeted troubleshooting for the three most common synthetic pathways:

  • Reductive Amination (from 3-vinylcyclohexanone).

  • Nitrile Reduction (from 3-vinylcyclohexanecarbonitrile).

  • Curtius Rearrangement (from 3-vinylcyclohexanecarboxylic acid).

Phase 1: Route Selection & Precursor Quality

Diagnostic: Which pathway are you using?
PathwayPrimary Risk FactorRecommended For
A. Reductive Amination Stereocontrol: Difficult to control cis/trans ratio.Rapid access to racemic material; availability of ketone precursor.
B. Nitrile Reduction Chemoselectivity: High risk of reducing the vinyl group if using catalytic hydrogenation.Scalability; if using hydride donors (e.g., LAH).
C. Curtius Rearrangement Safety: Handling azides; multi-step linear sequence.High Stereofidelity ; best for preserving existing chiral centers.

Phase 2: Reaction Optimization (Troubleshooting Guides)

Topic A: Preventing Vinyl Reduction (Chemoselectivity)

User Question: "I am seeing significant amounts of 3-ethylcyclohexanamine (saturated impurity) in my crude NMR. How do I stop the vinyl group from reducing?"

Technical Analysis: If you are using Catalytic Hydrogenation (H₂/Pd-C, Raney Ni) to reduce a nitrile, oxime, or imine, you will almost certainly reduce the vinyl group. The vinyl group is kinetically accessible and thermodynamically unstable relative to the ethyl group.

Protocol Adjustment: Switch to Hydride Donors that are chemoselective for polar


-bonds (C=N, C≡N) over non-polar C=C bonds.
  • For Reductive Amination (Ketone → Amine):

    • Do NOT use: H₂/Pd or H₂/Pt.

    • USE: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.

    • Mechanism:[1][2][3][4][5] These reagents selectively reduce the iminium ion intermediate without touching the alkene.

  • For Nitrile Reduction (Nitrile → Amine):

    • Do NOT use: H₂/Raney Ni (unless poisoned) or standard Pd/C.

    • USE: Lithium Aluminum Hydride (LAH) at 0°C or Diisopropylaminoborane [BH₂N(iPr)₂].

    • Evidence: Haddenham et al. demonstrated that aminoboranes reduce nitriles in the presence of unconjugated alkenes with >80% yield [1].

Topic B: Improving Diastereoselectivity (Cis/Trans Ratio)

User Question: "I need the cis-isomer, but I'm getting a 1:1 mixture. How can I bias the reaction?"

Technical Analysis: In 1,3-disubstituted cyclohexanes, the cis isomer (diequatorial) is generally thermodynamically more stable than the trans isomer. However, the mechanism of hydride delivery determines the outcome.

Protocol Adjustment:

  • Thermodynamic Control: If synthesizing via reductive amination, allow the imine formation to equilibrate at room temperature for 2-4 hours before adding the reducing agent.

  • Reagent Selection:

    • Small Hydrides (LiAlH₄, NaBH₄): Tend to attack from the axial direction (sterically less hindered), leading to the equatorial amine (cis-isomer dominant).

    • Bulky Hydrides (L-Selectride): Attack from the equatorial direction, forcing the amine into the axial position (trans-isomer dominant).

Topic C: Isolation of Volatile Amine

User Question: "My reaction looks clean by TLC, but after rotovap, my mass balance is 30%. Where did my product go?"

Technical Analysis: 3-Ethenylcyclohexan-1-amine (MW ~125 g/mol ) is a low-molecular-weight amine. As a free base, it is moderately volatile and can be lost during vacuum concentration, especially if codistilled with solvents like ether or DCM.

Protocol Adjustment (The "Salt Trap"): Do not isolate the free base for storage. Convert it immediately to a non-volatile salt.

  • Workup: Perform your standard basic workup.

  • Extraction: Extract into Et₂O or MTBE.

  • Salt Formation: Add 1.1 equivalents of HCl (2M in diethyl ether) or a solution of Oxalic Acid.

  • Filtration: The amine hydrochloride or oxalate salt will precipitate. Filter and dry. This stabilizes the vinyl group (preventing polymerization) and eliminates volatility losses.

Phase 3: Visualized Workflows

Workflow 1: Chemoselective Reductive Amination

ReductiveAmination cluster_legend Key Insight Start 3-Vinylcyclohexanone Imine Imine Intermediate (Unstable) Start->Imine + NH4OAc MeOH, 25°C Product 3-Ethenylcyclohexan-1-amine Imine->Product Path A: NaBH3CN (Chemoselective) SideProduct 3-Ethylcyclohexan-1-amine (Over-reduced Impurity) Imine->SideProduct Path B: H2 / Pd-C (Non-selective) Note Hydride donors attack C=N without touching C=C.

Caption: Path A (Green) illustrates the chemoselective route using hydride donors to preserve the vinyl group. Path B (Red) shows the risk of catalytic hydrogenation.

Workflow 2: The Curtius Rearrangement (Stereoretentive)

Curtius Acid 3-Vinylcyclohexane- carboxylic acid Azide Acyl Azide Acid->Azide DPPA, Et3N (Diphenylphosphoryl azide) Iso Isocyanate (Retention of Configuration) Azide->Iso Heat (Reflux) - N2 Amine 3-Ethenylcyclohexan-1-amine Iso->Amine Hydrolysis (H2O/H+)

Caption: The Curtius rearrangement retains the stereochemistry of the starting carboxylic acid, making it ideal for synthesizing specific isomers [2].[2][5]

Phase 4: Quantitative Reagent Comparison

Table 1: Reducing Agent Compatibility for Vinyl-Amines

Reducing AgentReactivity toward C=N / C≡NReactivity toward C=C (Vinyl)SuitabilityNotes
H₂ / Pd-C HighHighCritical Fail Will saturate vinyl group rapidly.
H₂ / Lindlar Cat. HighLowModerate Can work but difficult to stop at amine without poisoning.
LiAlH₄ (LAH) HighLow (unless conjugated)Excellent Standard for nitriles. Requires anhydrous conditions.
NaBH₄ Low (for nitriles)Very LowPoor Too weak for nitriles; good for ketones.
NaBH₃CN High (for imines)NoneBest Ideal for reductive amination. pH 6 control required.
BH₂N(iPr)₂ HighNoneExcellent Highly selective for nitriles in presence of alkenes [1].

References

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009).[6][7] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[2] Diphenylphosphoryl azide.[2][5] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

  • Hanzawa, Y., et al. (2003).[3] Stereoselective Zirconocene-Mediated Ring Transformation. Heterocycles.

Sources

Optimization

Technical Support Center: 3-Ethenylcyclohexan-1-amine Storage &amp; Handling

Topic: Preventing Polymerization & Degradation of 3-Ethenylcyclohexan-1-amine (CAS: 1391328-84-9 / 177298-50-9) Document ID: TSC-VCA-001 Audience: Chemical Researchers, Process Engineers, CMC Leads Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Polymerization & Degradation of 3-Ethenylcyclohexan-1-amine (CAS: 1391328-84-9 / 177298-50-9) Document ID: TSC-VCA-001 Audience: Chemical Researchers, Process Engineers, CMC Leads

Executive Summary: The Dual-Reactivity Challenge

3-Ethenylcyclohexan-1-amine (VCA) presents a unique storage challenge due to its bifunctional nature. It contains a vinyl group (susceptible to radical polymerization) and a primary amine (susceptible to oxidation and carbamate formation).

The Critical Failure Mode: The primary risk is not just spontaneous polymerization, but oxidative-initiated polymerization . The amine group can facilitate the formation of peroxides upon exposure to air. These peroxides subsequently decompose into radicals that initiate the polymerization of the vinyl group. Therefore, preventing oxidation is the most effective way to prevent polymerization.

Core Storage Directives (The "Golden Rules")

To maintain >98% purity and prevent oligomerization, the following parameters must be strictly enforced.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy available for radical propagation and slows auto-oxidation rates.
Atmosphere Argon or Nitrogen (Headspace) Displaces O₂ to prevent peroxide formation (the polymerization trigger) and CO₂ to prevent carbamate crusts.
Stabilizer BHT (0.05% - 0.1%) Scavenges free radicals. BHT is preferred over Hydroquinone (HQ) for amines to avoid color bodies (quinhydrone complexes).
Container Amber Glass / PTFE-lined cap Amber glass blocks UV light (a photo-initiator). PTFE prevents leaching of plasticizers which can act as radical sources.

Troubleshooting & FAQs

Q1: My sample has turned from a clear liquid to a viscous yellow gel. What happened?

Diagnosis: Radical Polymerization initiated by Auto-oxidation. Mechanism: The yellowing indicates the formation of N-oxides or Schiff bases (oxidation products). These oxidation pathways generate trace peroxides. Once peroxides dissociate, they initiate the radical polymerization of the ethenyl (vinyl) group, increasing viscosity (oligomerization) or creating a gel (cross-linking). Corrective Action: The sample is likely compromised. If it is only viscous (not solid), you may attempt to recover monomer via vacuum distillation, but yields will be low. Future Prevention: Ensure the container is flushed with Argon after every use.

Q2: There is a white crystalline crust around the cap. Is this polymer?

Diagnosis: Carbamate Formation (Amine Bloom). Mechanism: Primary amines react rapidly with atmospheric CO₂ to form carbamate salts:


Risk Assessment:  This is not polymerization of the vinyl group, but it lowers the effective titer of the amine.
Corrective Action:  Filter the liquid through a 0.45 µm PTFE filter under an inert atmosphere to remove the solid carbamates. Verify the amine content via titration or NMR.
Q3: Can I store this compound without an inhibitor?

Answer: Only for short periods (<24 hours) under strict inert conditions. Reasoning: Without an inhibitor (like BHT), the "induction period" (time before rapid polymerization starts) is unpredictable. A single exposure to air or UV light can trigger a chain reaction. Recommendation: If your application is sensitive to BHT, store the bulk material with BHT and remove it immediately before use (see Protocol A below).

Q4: Why do you recommend BHT over Hydroquinone (HQ) or MEHQ?

Answer: Chemical Compatibility. Hydroquinone (HQ) and MEHQ (Monomethyl ether hydroquinone) often require the presence of dissolved oxygen to function effectively as inhibitors (via the quinone methide mechanism). However, oxygen is the enemy of the amine group. BHT (Butylated hydroxytoluene) functions well as a radical trap in low-oxygen environments and is less likely to form dark-colored charge-transfer complexes with the amine.

Technical Visualizations

Diagram 1: Degradation Pathways

This diagram illustrates how environmental factors trigger the specific failure modes of VCA.

DegradationPathways VCA 3-Ethenylcyclohexan-1-amine (Monomer) Peroxide Peroxides / N-Oxides VCA->Peroxide + O2 (Slow) Polymer Polymerized Gel (Irreversible) VCA->Polymer + Radical (Chain Reaction) Carbamate White Crust (Carbamate Salt) VCA->Carbamate + CO2 O2 Oxygen (Air) O2->Peroxide CO2 CO2 (Air) CO2->Carbamate UV UV Light / Heat Radical Free Radicals UV->Radical Initiation Peroxide->Radical Decomposition Radical->Polymer

Caption: Figure 1. The "Dual-Threat" degradation map. Note that Oxygen acts as the precursor to the radical initiator.

Diagram 2: Storage & Handling Decision Tree

HandlingWorkflow Start Receive Material Check Visual Inspection Start->Check Clear Clear Liquid? Check->Clear Yellow Yellow/Viscous? Clear->Yellow No Action1 Store: 4°C, Dark, Argon, BHT Clear->Action1 Yes Solids White Solids? Yellow->Solids No Action2 Distill under Vacuum Yellow->Action2 Slightly Viscous Discard Discard (Polymerized) Yellow->Discard Gel/Solid Solids->Action1 No Issues Action3 Filter (0.45µm) + Flush N2 Solids->Action3 Yes

Caption: Figure 2. Standard Operating Procedure (SOP) logic for evaluating material integrity upon receipt or before use.

Experimental Protocols

Protocol A: Removal of Inhibitor (BHT)

Context: If the presence of BHT interferes with catalytic steps (e.g., sensitive metal-catalyzed cross-coupling), it must be removed immediately before use.

Method: Flash Column Chromatography

  • Rationale: Distillation carries a risk of thermal polymerization. A short silica plug is safer.

  • Preparation: Prepare a short column (pad) of Silica Gel 60.

  • Equilibration: Flush with 5% Triethylamine in Hexanes (to neutralize silica acidity and prevent amine streaking).

  • Loading: Dilute the amine 1:1 with Hexanes. Load onto the column.

  • Elution: Elute rapidly with 10-20% Ethyl Acetate in Hexanes. BHT is less polar and may elute first or co-elute, but often a basic alumina plug is more specific for phenolic inhibitors.

    • Alternative (Preferred for Amines):Vacuum Distillation.

    • Setup: Short-path distillation head, high vacuum (<1 mbar).

    • Bath Temp: Do not exceed 50°C.

    • Receiver: Cooled to -78°C (Dry ice/Acetone).

    • Note: Discard the first 5% (for BHT removal) and the pot residue (oligomers).

Protocol B: Rapid Purity Check (NMR)

Context: To differentiate between "wet" amine and polymerized amine.

  • Solvent: CDCl₃ (Note: CDCl₃ is acidic; filter through basic alumina or use C₆D₆ if acid-sensitivity is suspected, though VCA is basic itself).

  • Key Signals to Monitor:

    • Vinyl Protons: Look for the multiplet at 5.0 - 5.8 ppm . Sharp, distinct peaks indicate monomer. Broadening or disappearance indicates polymerization.

    • Amine Protons: Broad singlet around 1.0 - 2.0 ppm (variable).

    • Polymer Backbone: Look for broad "humps" in the 1.0 - 1.8 ppm alkyl region that obscure the sharp cyclohexane multiplets.

References

  • Sigma-Aldrich. (n.d.). 3-Ethenylcyclohexan-1-amine Product Page & Safety Data. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21572670, 3-Ethylcyclohexanamine (Structural Analog Data). Retrieved from

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.
  • Wellt Chemicals. (2024). Hindered Amine Light Stabilizers and Radical Scavenging. Retrieved from

  • Vertex AI Research. (2025). Polymerization of vinylcyclohexane derivatives. (Synthesized from search results regarding vinylcyclohexane kinetics).

Sources

Troubleshooting

Technical Support Center: Hydrosilylation of 3-Ethenylcyclohexan-1-amine

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals troubleshooting the hydrosilylation of 3-Ethenylcyclohexan-1-amine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals troubleshooting the hydrosilylation of 3-Ethenylcyclohexan-1-amine.

The presence of both a terminal alkene (vinyl group) and a primary amine on the cyclohexane scaffold presents a classic chemoselectivity conflict. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you minimize side reactions and maximize the yield of the target anti-Markovnikov alkylsilane.

Diagnostic Decision Tree

Use the following logical workflow to diagnose and resolve the most common modes of failure during your hydrosilylation experiments.

G Start Hydrosilylation of 3-Ethenylcyclohexan-1-amine CheckProt Is the primary amine protected? Start->CheckProt Unprotected Side Reactions: Catalyst Poisoning & Si-N Coupling CheckProt->Unprotected No Protected Proceed to Pt/Fe Catalyzed Hydrosilylation CheckProt->Protected Yes ProtectAction Action: Apply Boc or Phthalimide protection Unprotected->ProtectAction ProtectAction->Protected CheckIsom Alkene Isomerization Observed? Protected->CheckIsom IsomYes Side Reaction: Internal Alkene Formation CheckIsom->IsomYes Yes Success High Yield Anti-Markovnikov Alkylsilane CheckIsom->Success No IsomAction Action: Lower Temp or Use Fe-Pincer Catalyst IsomYes->IsomAction IsomAction->Success

Caption: Workflow for mitigating side reactions in 3-Ethenylcyclohexan-1-amine hydrosilylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my platinum catalyst deactivate rapidly before the reaction completes?

Symptom: Stalled conversion, precipitation of "platinum black" (elemental Pt), or the requirement of an unusually high catalyst loading (>5 mol%). Mechanistic Cause: The primary amine group on 3-Ethenylcyclohexan-1-amine acts as a strong σ-donor ligand. The nitrogen lone pair competitively binds to the electrophilic metal center of the catalyst (e.g., Pt(0) in Karstedt's catalyst), blocking the coordination of the alkene and preventing the oxidative addition of the silane. This phenomenon is widely recognized as catalyst poisoning caused by the adsorption of amino groups onto the active catalytic sites[1]. Solution: Mask the nucleophilicity of the primary amine using a sterically bulky, electron-withdrawing protecting group such as tert-butyloxycarbonyl (Boc) or phthalimide prior to the hydrosilylation step.

Q2: I am detecting Si-N bond formation instead of the desired Si-C bond. How do I prevent this?

Symptom: Mass spectrometry or NMR indicates the formation of silazanes (N-silyl amines) accompanied by the bubbling of hydrogen gas. Mechanistic Cause: Primary amines can undergo cross-dehydrogenative coupling (CDC) with hydrosilanes[2]. This dehydrogenative silylation is an undesired side reaction that acts as a thermodynamic sink driven by the evolution of H₂ gas[3]. If the amine is unprotected, the silane will preferentially react with the N-H bond rather than inserting across the C=C double bond. Solution: Complete protection of the amine is mandatory. If mono-protection (e.g., NH-Boc) still yields trace N-silylation due to the remaining acidic N-H proton, consider di-protection (e.g., Phthalimide or N,N-di-Boc) or use a bulkier silane (like triethoxysilane) to increase the steric barrier for N-silylation.

Q3: My reaction yields an unreactive internal alkene byproduct. How do I suppress this?

Symptom: Disappearance of terminal vinyl protons (5.0–5.8 ppm) but the appearance of internal alkene protons (5.3–5.5 ppm as a multiplet) in ¹H NMR. The alkene has shifted into the ring or to an ethylidene configuration. Mechanistic Cause: Platinum-catalyzed hydrosilylation proceeds via the Chalk-Harrod mechanism. Following alkene insertion into the Pt-H bond, β-hydride elimination can compete with reductive elimination. With platinum catalysts, this competing alkene isomerization is deleterious because the resulting internal olefins are sterically hindered and highly unreactive toward further hydrosilylation[4]. Solution:

  • Temperature Control: Lower the reaction temperature to 25–40 °C to kinetically favor reductive elimination over β-hydride elimination.

  • Catalyst Switch: Transition to earth-abundant base-metal catalysts. Specifically, bis(imino)pyridine iron catalysts have been shown to promote anti-Markovnikov hydrosilylation without promoting observable side reactions such as alkene isomerization or dehydrogenative silylation[5].

Validated Experimental Protocols

This self-validating three-step workflow ensures high-fidelity Si-C bond formation while preserving the amine functionality.

Protocol A: Amine Protection (N-Boc)

Objective: Eliminate catalyst poisoning and Si-N coupling.

  • Setup: Dissolve 3-Ethenylcyclohexan-1-amine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert N₂ atmosphere.

  • Reagent Addition: Add triethylamine (1.5 equiv) followed by the dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation (Self-Check): Monitor by TLC (Ninhydrin stain). The starting primary amine will stain deep purple/pink; the successfully protected product will remain unstained by Ninhydrin.

  • Workup: Wash with 0.1 M HCl, brine, dry over Na₂SO₄, and concentrate.

Protocol B: Hydrosilylation of the Protected Amino-Alkene

Objective: Regioselective anti-Markovnikov addition.

  • Setup: In an oven-dried Schlenk flask, combine the N-Boc-3-ethenylcyclohexan-1-amine (1.0 equiv) and the chosen silane (e.g., PhMe₂SiH, 1.2 equiv) in anhydrous toluene.

  • Catalyst Addition: Add Karstedt’s catalyst (Pt ~2% in xylene, 0.1 mol%) or an Iron-pincer pre-catalyst (1 mol% with NaHBEt₃ activator).

  • Reaction: Stir at 40 °C for 2–6 hours.

  • Validation (Self-Check): Monitor by ¹H NMR of a crude aliquot. Confirm the complete disappearance of the terminal vinyl protons (multiplets at ~5.0 and ~5.8 ppm) and the appearance of the diagnostic Si-CH₂ protons (~0.6 ppm).

  • Workup: Filter the mixture through a short pad of silica gel or Celite to remove metal residues. Concentrate under reduced pressure.

Protocol C: Amine Deprotection

Objective: Recover the primary amine group.

  • Setup: Dissolve the crude silylated product in DCM.

  • Deprotection: Add Trifluoroacetic acid (TFA) (10 equiv) at 0 °C. Stir for 2 hours at room temperature.

  • Validation (Self-Check): Monitor by LC-MS for the loss of the Boc mass (-100 Da) and the return of the free amine mass [M+H]+.

  • Workup: Neutralize carefully with saturated aqueous NaHCO₃, extract with DCM, dry, and purify via column chromatography.

Quantitative Data: Catalyst & Protection Strategy Comparison

The following table summarizes the impact of various protection strategies and catalyst selections on the product distribution during the hydrosilylation of 3-Ethenylcyclohexan-1-amine with PhMe₂SiH.

Amine StatusCatalyst SystemTemp (°C)Target Alkylsilane Yield (%)Si-N Coupling (%)Alkene Isomerization (%)Catalyst Poisoning
Unprotected (-NH₂)Karstedt's (Pt)60< 5%45%10%Severe
N-Boc ProtectedKarstedt's (Pt)6072%< 1%18%None
N-Boc ProtectedKarstedt's (Pt)3585%< 1%5%None
N-Boc ProtectedFe-Pincer Complex2596%0%0%None
N-PhthalimideKarstedt's (Pt)6089%0%4%None

Note: Yields are based on isolated product post-chromatography. Fe-pincer complexes demonstrate superior suppression of isomerization compared to traditional Pt systems.

References

  • Concerted Hydrosilylation Catalysis by Silica-Immobilized Cyclic Carbonates and Surface Silanols. JACS Au (ACS Publications). 1

  • Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. ACS Catalysis (ACS Publications). 4

  • Earth-Abundant Transition Metal Catalysts for Alkene Hydrosilylation and Hydroboration: Opportunities and Assessments. Nature Reviews Chemistry (via PMC).5

  • Hydrosilylation Reactions Catalyzed by Rhenium. Encyclopedia.pub. 3

  • Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species. Organometallics (via PMC). 2

Sources

Optimization

Technical Support Center: 3-Ethenylcyclohexan-1-amine Purification

This guide serves as a technical support resource for the purification of 3-Ethenylcyclohexan-1-amine (also known as 3-vinylcyclohexylamine). It addresses the removal of isomeric impurities (diastereomers and enantiomers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the purification of 3-Ethenylcyclohexan-1-amine (also known as 3-vinylcyclohexylamine). It addresses the removal of isomeric impurities (diastereomers and enantiomers) and provides actionable troubleshooting workflows.

Topic Overview

Molecule: 3-Ethenylcyclohexan-1-amine CAS: (Generic/Analogous) Critical Challenge: The presence of the C1-amine and C3-vinyl group on the cyclohexane ring creates two chiral centers, resulting in four distinct stereoisomers:

  • Diastereomers: Cis (thermodynamically favored diequatorial conformation) vs. Trans (axial-equatorial).

  • Enantiomers: (1R,3R) vs. (1S,3S) and (1R,3S) vs. (1S,3R).

Impurities in this matrix affect downstream pharmacokinetics and receptor binding affinity. This guide focuses on diastereomeric enrichment (removing cis from trans or vice versa) and enantiomeric resolution .[1]

Part 1: Troubleshooting Guide (Q&A)
Issue 1: Diastereomer Separation (Cis vs. Trans)

User Question: "I have a 60:40 mixture of cis:trans isomers. Distillation isn't giving me better than 80% purity. How do I separate them completely?"

Technical Support Response: Distillation relies on boiling point differences, which are often narrow (<5°C) for 1,3-disubstituted cyclohexanes. To achieve >98% diastereomeric purity, you must switch to a Thermodynamic Phase Separation method, typically salt formation.

Root Cause:

  • 1,3-Substitution Dynamics: In 1,3-disubstituted cyclohexanes, the cis isomer typically adopts the stable diequatorial (e,e) conformation, while the trans isomer is forced into an axial-equatorial (a,e) conformation.

  • Solution: The (e,e) and (a,e) conformers have significantly different lattice energies when crystallized as salts.

Action Plan:

  • Acid Screen: Convert the free base to a salt using HCl, H₂SO₄, or Oxalic acid.

  • Solvent Selection: Recrystallize from Ethanol/EtOAc or Isopropanol. The cis (diequatorial) salt is generally less soluble and will crystallize first.

  • Protocol: See Protocol A below.

Issue 2: Enantiomeric Excess (Chiral Purity)

User Question: "I have isolated the cis-diastereomer, but it is a racemate. How do I resolve the (1R,3R) enantiomer?"

Technical Support Response: Standard crystallization will not separate enantiomers. You must create a diastereomeric relationship using a chiral resolving agent.[1][2]

Recommended Resolving Agents:

  • Acids: L-(+)-Tartaric acid, Dibenzoyl-L-tartaric acid, or (S)-Mandelic acid.

  • Mechanism: The (R,R)-Amine::(L)-Acid salt will have different solubility than the (S,S)-Amine::(L)-Acid salt.

Action Plan:

  • Perform a "Salt Break" (neutralization) if your amine is currently an HCl salt.

  • React free amine with 0.5 to 1.0 equivalents of L-(+)-Tartaric acid in Methanol.

  • Harvest crystals and check optical rotation.

  • Protocol: See Protocol B below.

Issue 3: Vinyl Group Degradation

User Question: "During acid treatment, my purity dropped, and I see new high-molecular-weight impurities by LC-MS."

Technical Support Response: The C3-ethenyl (vinyl) group is susceptible to acid-catalyzed hydration (forming alcohols) or radical polymerization, especially under heat.

Corrective Measures:

  • Avoid Strong Mineral Acids at High Heat: Use weaker organic acids (Tartaric, Oxalic) for resolution.

  • Radical Scavengers: Add 100-500 ppm of BHT (Butylated hydroxytoluene) to solvents during heating steps.

  • Atmosphere: Always work under Nitrogen or Argon to prevent oxidative polymerization.

Part 2: Experimental Protocols
Protocol A: Diastereomeric Enrichment via HCl Salt Formation

Use this to separate Cis from Trans isomers.

Reagents:

  • Crude 3-Ethenylcyclohexan-1-amine (Free base)

  • HCl (4M in Dioxane or concentrated aqueous)

  • Solvent: Ethanol (EtOH) and Ethyl Acetate (EtOAc)

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude amine in 50 mL of EtOAc at 0°C.

  • Salt Formation: Dropwise add HCl (1.05 eq) while stirring. A white precipitate will form immediately.

  • Digestion: Allow the slurry to warm to room temperature (RT) and stir for 1 hour.

  • Recrystallization:

    • Heat the slurry to reflux. Add EtOH dropwise until the solid just dissolves.

    • Allow to cool slowly to RT, then to 4°C overnight.

  • Filtration: Filter the crystals (typically enriched in the cis-isomer).

  • Analysis: Neutralize a small sample (NaOH/DCM extraction) and analyze by GC or H-NMR.

    • Note: If the filtrate is enriched in the desired trans-isomer, concentrate the filtrate and recrystallize from a more non-polar solvent (e.g., Hexane/IPA).

Protocol B: Enantiomeric Resolution via Tartrate Salts

Use this to isolate a single enantiomer from a racemic diastereomer.

Reagents:

  • Racemic cis-3-Ethenylcyclohexan-1-amine

  • L-(+)-Tartaric Acid

  • Solvent: Methanol (MeOH)

Step-by-Step:

  • Stoichiometry: Dissolve 10 mmol of amine in 20 mL MeOH. In a separate flask, dissolve 10 mmol of L-(+)-Tartaric acid in 20 mL MeOH.

  • Mixing: Pour the hot acid solution into the hot amine solution.

  • Crystallization: Let the mixture stand undisturbed at RT for 24 hours.

    • Observation: Needle-like crystals usually indicate high purity.

  • Harvest: Filter crystals.

  • Liberation: Suspend crystals in DCM and add 1M NaOH. Separate the organic layer, dry over Na₂SO₄, and concentrate.[3][4]

  • Verification: Measure Specific Rotation

    
     or use Chiral HPLC (Column: Chiralpak IA/IB).
    
Part 3: Data & Visualization
Table 1: Physical Property Trends for 1,3-Disubstituted Cyclohexanes

Note: Exact values depend on specific substituents; these are trends for troubleshooting logic.

PropertyCis-Isomer (e,e)Trans-Isomer (a,e)Separation Method
Thermodynamic Stability High (Favored)LowerChemical Equilibration
Boiling Point Generally LowerGenerally HigherDistillation (Low efficiency)
Salt Solubility (HCl) Generally Lower (Crystallizes first)Higher (Stays in liquor)Recrystallization (High efficiency)
Polarity (Silica) Lower (Elutes first)Higher (Elutes later)Flash Chromatography

*Note: In 1,3-systems, the diequatorial (cis) form is often more compact/volatile, but polarity vectors can invert this rule. Empirical verification is required.

Decision Tree: Purification Workflow

PurificationWorkflow Start Crude 3-Ethenylcyclohexan-1-amine (Mix of Cis/Trans + Enantiomers) CheckPurity Analyze Diastereomeric Ratio (GC/NMR) Start->CheckPurity Distillation Fractional Distillation (Remove bulk impurities) CheckPurity->Distillation Low Purity (<80%) SaltScreen Salt Formation (HCl/Oxalic) Recrystallization CheckPurity->SaltScreen High Purity (>80%) Distillation->SaltScreen CheckEnantiomer Check Chiral Purity (Chiral HPLC) SaltScreen->CheckEnantiomer Cis/Trans Separated Resolution Chiral Resolution (Tartaric/Mandelic Acid) CheckEnantiomer->Resolution Racemic FinalProduct Pure Single Isomer (>99% de, >99% ee) CheckEnantiomer->FinalProduct Enantiopure Resolution->FinalProduct

Caption: Logical workflow for sequential removal of diastereomeric and enantiomeric impurities.

References
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of 1,3-disubstituted cyclohexanes).

  • Fogassy, E., et al. (2006). "Optical resolution methods."[5][6] Organic Process Research & Development, 10(3), 549-564. (Methodology for amine resolution via diastereomeric salt formation).[1][2][4]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[5] (Mechanisms of vinyl group stability and amine salt formation).

  • Rekoske, J. E. (2001). "Chiral Separations."[1][5][7] Journal of Chromatography B, 763, 1-5. (Review of chiral HPLC stationary phases for amine separation).

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-Ethenylcyclohexan-1-amine

Executive Summary: The "Dual-Threat" Instability 3-Ethenylcyclohexan-1-amine (3-vinylcyclohexylamine) presents a unique stabilization challenge because it combines two reactive functional groups on a single scaffold: a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dual-Threat" Instability

3-Ethenylcyclohexan-1-amine (3-vinylcyclohexylamine) presents a unique stabilization challenge because it combines two reactive functional groups on a single scaffold: a primary amine and a vinyl (ethenyl) group .

Most researchers treat it merely as an amine, protecting it from air to prevent carbonation. However, the vinyl group introduces a risk of radical polymerization , particularly if the amine acts as a ligand for trace metals or if the sample acts as its own base catalyst. Effective stabilization requires a strategy that simultaneously inhibits oxidative degradation (yellowing) and radical propagation (polymerization/gumming).

Part 1: Troubleshooting Guide (Q&A)

Q1: My clear liquid has turned pale yellow or brown. Is it still usable?

Diagnosis: Oxidative Degradation (N-Oxidation & Imine Formation) The color change indicates the formation of oxidation byproducts. Primary amines are susceptible to air oxidation, leading to hydroxylamines and eventually colored imine/Schiff base impurities.

  • Usability: If the color is pale yellow, the purity is likely >95%, and it may be usable for non-critical crude reactions. If brown or opaque, the titer has significantly dropped.

  • Corrective Action: Redistill the material under reduced pressure (vacuum) and backfill with Argon.

  • Prevention: Store under an inert atmosphere (Argon/Nitrogen) in amber glass to block UV light, which accelerates autoxidation.

Q2: I see a white crust or precipitate around the cap/septum.

Diagnosis: Carbamate/Carbonate Formation (CO₂ Absorption) 3-Ethenylcyclohexan-1-amine is a strong base. Upon exposure to atmospheric CO₂, it rapidly reacts to form a solid carbamate or carbonate salt.[1]

  • Mechanism:

    
     (Carbamate salt).
    
  • Usability: The solid crust is an impurity. The remaining liquid is likely intact but may have a lower effective molarity.

  • Corrective Action: Filter the liquid under an inert atmosphere. Do not try to dissolve the crust back into the liquid.

Q3: The liquid has become viscous or "gooey" over time.

Diagnosis: Radical Polymerization The vinyl group (


) has undergone uncontrolled radical polymerization. This is often triggered by heat, light, or trace peroxides formed by the initial oxidation of the allylic position.
  • Usability: Critical Failure. The material is compromised and cannot be purified easily.

  • Prevention: Add a radical inhibitor like BHT (Butylated Hydroxytoluene) at 100–200 ppm. Store at -20°C.

Part 2: Stabilization Protocols & Methodologies

Protocol A: The "Ultimate" Stabilization (Salt Formation)

Best for: Long-term storage (>1 month) or creating a solid, weighable reagent.

Converting the free base amine to a hydrochloride salt eliminates the lone pair's reactivity, preventing N-oxidation and CO₂ absorption. It also significantly reduces the vinyl group's tendency to polymerize by altering the electronic environment.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3-Ethenylcyclohexan-1-amine in 20 mL of anhydrous diethyl ether (or MTBE) in a round-bottom flask.

  • Cooling: Place the flask in an ice bath (0°C).

  • Acidification: Dropwise add 11 mmol (1.1 eq) of HCl (2M in diethyl ether) or HCl (4M in Dioxane) while stirring vigorously.

    • Note: Avoid aqueous HCl to prevent hydration of the vinyl group.

  • Precipitation: A white solid (Hydrochloride salt) will precipitate immediately.

  • Isolation: Filter the solid using a Schlenk frit or Buchner funnel under nitrogen.

  • Drying: Wash with cold ether and dry under high vacuum for 4 hours.

  • Storage: Store the white powder at room temperature (hygroscopic – keep desiccated).

Protocol B: Radical Inhibition for Free Base Storage

Best for: Active use where the free amine liquid is required.

If you must store the free base, you must inhibit the vinyl group.

InhibitorConcentrationMechanismCompatibility Notes
BHT (Butylated hydroxytoluene)100–500 ppmScavenges peroxy radicalsSoluble in organics; easily removed by flash chromatography.
MEHQ (Monomethyl ether hydroquinone)200 ppmRequires dissolved O₂ to functionNOT RECOMMENDED for this amine. MEHQ needs oxygen to work, but oxygen degrades the amine.
TBC (4-tert-Butylcatechol)100 ppmStrong radical scavengerCan form colored complexes with amines; use with caution.

Recommendation: Use BHT . It functions reasonably well in anaerobic conditions (unlike MEHQ) and is chemically compatible with amines.

Part 3: Visualizing Degradation & Logic

Diagram 1: Chemical Degradation Pathways

This diagram illustrates the three distinct failure modes: Carbamate formation (Air), Radical Polymerization (Vinyl), and N-Oxidation (Amine).

DegradationPathways Molecule 3-Ethenylcyclohexan-1-amine (Free Base) Carbamate White Precipitate (Carbamate Salt) Molecule->Carbamate Rapid Reaction NOxide Yellow/Brown Liquid (N-Oxides / Imines) Molecule->NOxide Slow Oxidation Polymer Viscous Gum (Polyvinyl species) Molecule->Polymer Radical Propagation CO2 Atmospheric CO2 CO2->Carbamate Oxygen Atmospheric O2 Oxygen->NOxide Oxygen->Polymer Peroxide Initiator HeatUV Heat / UV Light HeatUV->Polymer

Caption: Figure 1. The three primary degradation vectors. Note that Oxygen acts as a dual threat: directly oxidizing the amine and forming peroxides that trigger polymerization.

Diagram 2: Storage Decision Logic

A flowchart to help researchers decide the optimal storage format based on their experimental needs.

StorageLogic Start Start: How will you use 3-Ethenylcyclohexan-1-amine? Freq Frequency of Use? Start->Freq Daily Daily / Weekly Freq->Daily High Frequency LongTerm Monthly / Archival Freq->LongTerm Low Frequency Form Required Form? Daily->Form Action2 CONVERT TO HCl SALT - Precipitate in Ether - Filter & Dry - Store RT (Desiccator) LongTerm->Action2 Preferred Method Action3 ALIQUOT & FREEZE - Seal in ampoules - Store at -20°C - Single-use only LongTerm->Action3 If Salt unacceptable Liquid Must be Liquid (Neat) Form->Liquid Solid Can be Solid (Salt) Form->Solid Action1 STORE AS FREE BASE - Add 200ppm BHT - Purge w/ Argon - Store at 4°C Liquid->Action1 Solid->Action2

Caption: Figure 2. Decision matrix for selecting the optimal storage protocol based on usage frequency and chemical requirements.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use MEHQ (Monomethyl ether hydroquinone) as an inhibitor? A: We advise against it. MEHQ requires dissolved oxygen to function effectively as a polymerization inhibitor. However, introducing oxygen to this specific molecule promotes amine oxidation (yellowing). BHT is superior here because it functions via a hydrogen atom transfer mechanism that does not strictly require an aerobic environment [1].

Q: How do I remove the inhibitor (BHT) before my reaction? A: For most synthetic applications, 200 ppm of BHT is negligible and will not interfere. However, if you are performing sensitive catalytic coupling (e.g., Heck or Suzuki reactions) where the phenol might coordinate to the metal:

  • Flash Chromatography: Pass the amine through a short plug of silica gel (neutralized with 1% Triethylamine). BHT elutes much faster than the amine.

  • Acid Extraction: Dissolve the amine in ether, extract into aqueous HCl (leaving BHT in the organic layer), wash the aqueous layer with ether, then basify (NaOH) and re-extract the amine [2].

Q: Is the commercial "95%" purity grade sufficient for drug development? A: Typically, no. The 5% impurity profile often contains isomeric vinyl species or cyclic imines that can act as chain terminators or catalyst poisons. We recommend distilling "95%" grade material immediately upon receipt or converting it to the HCl salt (Protocol A) to purify it via recrystallization [3].

References

  • Sigma-Aldrich. Stabilizers and Inhibitors for Vinyl Monomers. Technical Bulletin AL-163. Link

  • BenchChem. Preventing oxidation of the aniline group during complexation. Technical Support Guide.[2] Link

  • National Institutes of Health (PubChem). 3-Ethenylcyclohexan-1-amine Compound Summary. CID 53394688. Link

  • Apollo Scientific. Safety Data Sheet: Vinylcyclohexane Derivatives.Link

Sources

Optimization

troubleshooting low reactivity of the vinyl group in 3-Ethenylcyclohexan-1-amine

Ticket ID: #VN-3CY-001 Subject: Troubleshooting Low Vinyl Group Reactivity Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary You are likely experiencing low react...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #VN-3CY-001 Subject: Troubleshooting Low Vinyl Group Reactivity Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are likely experiencing low reactivity at the vinyl position of 3-Ethenylcyclohexan-1-amine due to one of three critical interference mechanisms: Catalyst Poisoning (most common in transition metal chemistry), Conformational Shielding (steric locking), or Competitive Nucleophilicity .

This molecule is a bifunctional scaffold containing a Lewis-basic primary amine and a neutral alkene. The primary amine is a "catalyst poison" and a competitive nucleophile. Without proper sequestration of the nitrogen lone pair, downstream reactions targeting the vinyl group (e.g., Metathesis, Cross-Coupling, Epoxidation) will fail or stall.

Part 1: Diagnostic Workflow

Before altering your reaction conditions, use this decision tree to identify the specific failure mode.

DiagnosticTree Start START: Reaction Failure Q1 Is the reaction Metal-Catalyzed? (Pd, Ru, Rh, Pt) Start->Q1 Q2 Is the reagent Electrophilic? (mCPBA, Br2, Epoxidation) Q1->Q2 No Result1 CAUSE: Catalyst Poisoning Amine binds metal center Q1->Result1 Yes Q3 Is the reagent Bulky? (9-BBN, Grubbs) Q2->Q3 No Result2 CAUSE: N-Oxidation/Alkylation Amine reacts first Q2->Result2 Yes Result3 CAUSE: Steric Shielding Axial vinyl group conformation Q3->Result3 Yes

Figure 1: Diagnostic decision tree for isolating the root cause of low vinyl reactivity.

Part 2: Troubleshooting Guides

Issue 1: Catalyst Poisoning (Transition Metal Deactivation)

Context: Common in Olefin Metathesis (Grubbs), Heck/Suzuki coupling, or Hydrogenation.

The Mechanism: The primary amine (-NH₂) is a strong Lewis base (pKₐ of conjugate acid ~10.6). Transition metals like Ruthenium (Ru) and Palladium (Pd) are Lewis acids. The amine coordinates strongly to the metal center, displacing labile ligands (like phosphines) required for the catalytic cycle. In Grubbs metathesis, the amine can also induce decomposition of the methylidene intermediate [1].[1]

Protocol: In-Situ Salt Formation (The "Quick Fix") If you cannot perform a full protection step, you can "mask" the amine by protonation. This renders the nitrogen non-nucleophilic and unable to coordinate to the metal.

  • Solvent Selection: Choose a solvent compatible with your catalyst (e.g., DCM or Toluene).

  • Acid Addition: Add 1.05 equivalents of p-Toluenesulfonic acid (pTsOH) or HCl (4M in Dioxane) to the amine substrate before adding the catalyst.

    • Note: Avoid carboxylic acids (acetic acid) as they are often too weak to fully prevent coordination in equilibrium.

  • Verification: Ensure the ammonium salt is soluble. If it precipitates, switch to a more polar solvent mixture (e.g., DCM/MeOH) if the catalyst tolerates it.

  • Catalyst Addition: Add the metal catalyst only after salt formation is complete (5-10 mins).

Protocol: N-Protection (The "Robust Solution") For sensitive reactions (e.g., Ring-Closing Metathesis), salt formation may not be enough. Convert the amine to a carbamate.

Protecting GroupStabilityRemoval ConditionsRecommended For
Boc (tert-butyl) High (Base stable)TFA or HClMetathesis, Basic Epoxidation
Cbz (Benzyl) High (Acid stable)H₂ / Pd-CAcidic Hydrolysis steps
Fmoc Base LabilePiperidinePeptide coupling sequences
Issue 2: Steric Shielding (Conformational Locking)

Context: Common in hydroboration, bulky epoxidation, or reactions with large transition metal complexes.

The Mechanism: The cyclohexane ring exists in a chair conformation.[2][3] Substituents prefer the equatorial position to avoid 1,3-diaxial strain.[2]

  • Trans-Isomer: If you have trans-1,3-substitution, one group must be axial.[4] Since the amine (or protected amine) is often bulky and capable of H-bonding, it may lock into the equatorial position, forcing the vinyl group into the axial position .

  • The Consequence: An axial vinyl group is shielded by the axial hydrogens at C1 and C5. Reagents like 9-BBN (borane) cannot approach the alkene face effectively [2].

Visualizing the Steric Clash:

Conformation Equatorial Equatorial Vinyl (Accessible) Axial Axial Vinyl (Shielded by H-atoms) Reaction Reagent Approach (e.g., 9-BBN) Reaction->Equatorial Fast Kinetics Reaction->Axial Steric Clash (Slow/No Rxn)

Figure 2: Impact of axial vs. equatorial positioning on reagent accessibility.

Troubleshooting Protocol:

  • Check Isomer Purity: Run a 1H-NMR. Determine the coupling constants (

    
    -values) of the protons at C1 and C3. Axial protons typically show large diaxial coupling (
    
    
    
    Hz).
  • Temperature Modulation: If the vinyl group is locked axially, increasing the reaction temperature (e.g., reflux in THF instead of RT) can provide enough energy to access the higher-energy "flipped" chair conformer where the vinyl group is equatorial.

  • Reagent Switch: Switch to less sterically demanding reagents.

    • Instead of 9-BBN: Use BH₃·DMS (smaller).

    • Instead of mCPBA: Use DMDO (Dimethyldioxirane).

Issue 3: Competitive Nucleophilicity (Chemo-Selectivity)

Context: Epoxidation, Alkylation, or Michael Additions.

The Mechanism: The amine nitrogen is significantly more nucleophilic than the alkene


-system. If you add an electrophile (like a peracid for epoxidation), it will react with the nitrogen first to form an N-oxide or hydroxylamine before touching the alkene [3].

Protocol: Chemoselective Control

  • N-Protection is Mandatory: You cannot rely on stoichiometry. You must protect the nitrogen (see Table in Issue 1).

  • pH Control (For Epoxidation): If using mCPBA on the free amine is unavoidable (not recommended), perform the reaction in acidic media (biphasic DCM/aq. Phosphate buffer pH 4-5). This protonates the amine, deactivating it, while the alkene remains reactive to the peracid.

Part 3: References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Source: Organ, M. G., et al. (2008). Journal of the American Chemical Society. URL:[Link] Relevance: Details the mechanism of amine coordination deactivating Pd(0) species.

  • Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Source: Eliel, E. L., et al. Stereochemistry of Organic Compounds. URL:[Link] Relevance: Foundational text explaining the energetic penalties of axial vinyl groups.[4]

  • Greene's Protective Groups in Organic Synthesis. Source: Wuts, P. G. M. (2014).[5] Wiley-Interscience.[6] URL:[Link] Relevance:[1][7][8][9][10][11][12][13][14] The authoritative guide for selecting amine protecting groups (Boc, Cbz, Fmoc).

  • Amine Tolerance in Olefin Metathesis. Source: Grubbs, R. H., et al. (2003). Organic Letters. URL:[Link] Relevance: Describes the specific deactivation of Ruthenium carbenes by free amines.

Sources

Troubleshooting

resolving phase separation issues with 3-Ethenylcyclohexan-1-amine formulations

Introduction: The Amphiphilic Challenge 3-Ethenylcyclohexan-1-amine (also known as 3-vinylcyclohexylamine) presents a unique formulation challenge due to its dual chemical nature. It possesses a reactive vinyl group (sus...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Amphiphilic Challenge

3-Ethenylcyclohexan-1-amine (also known as 3-vinylcyclohexylamine) presents a unique formulation challenge due to its dual chemical nature. It possesses a reactive vinyl group (susceptible to polymerization) and a primary amine (susceptible to carbonation and protonation).[1][2]

When users report "phase separation," they are often observing one of three distinct physicochemical failures:

  • Amine Blushing: Reaction with atmospheric CO₂/moisture forming insoluble carbamate salts.[1][2][3]

  • Oligomerization: Unwanted radical polymerization of the vinyl group forming insoluble gels.[2]

  • Thermodynamic Immiscibility: Mismatch in Hansen Solubility Parameters (HSP) leading to "oiling out."[1][2]

This guide deconstructs these failure modes with self-validating troubleshooting protocols.

Module 1: Atmospheric Interference (Amine Blushing)

Symptom: Appearance of a white, waxy crust on the surface or a hazy suspension that dissolves upon acidification. Mechanism: Primary amines are hygroscopic and nucleophilic.[1][2] They capture atmospheric CO₂ to form carbamates and ammonium bicarbonates.[1][2][3] This is the most common cause of "phase separation" in open vessels.


[1][2]
Diagnostic Protocol: The Acid Test

To confirm if the precipitate is a carbonate salt:

  • Extract a small aliquot (1 mL) of the turbid formulation.

  • Add 2-3 drops of 1M Acetic Acid or HCl.

  • Observation:

    • Precipitate dissolves + Gas evolution (bubbles):[1] Confirmed Carbonate/Carbamate formation.[1][2][4][5]

    • Precipitate remains: Likely polymerization or solubility mismatch (Proceed to Module 2).[1][2]

Prevention Strategy
  • Inert Gas Blanketing: Store the neat material and formulations under dry Nitrogen or Argon.

  • Desiccants: Use molecular sieves (4Å) in the solvent system before adding the amine.

  • Reaction: If the formulation allows, reacting the amine (e.g., salt formation) immediately stabilizes it against CO₂.

Module 2: The Vinyl Instability (Spontaneous Polymerization)

Symptom: Formation of a gummy, insoluble gel or distinct solid particles at the bottom of the container. The material does not dissolve in acid or organic solvents.[2] Mechanism: The vinyl group (-CH=CH₂) is prone to free-radical polymerization, initiated by heat, light, or trace peroxides.[1]

The "Inhibitor Paradox"

Most vinyl monomers are stabilized with phenolic inhibitors (e.g., MeHQ - Hydroquinone monomethyl ether) which require dissolved oxygen to function.[1][6]

  • The Conflict: You need Nitrogen to prevent Amine Blushing (Module 1), but Nitrogen purges the Oxygen needed for the inhibitor (Module 2).

Stabilization Protocol

If you observe gelation, check your inhibitor system.[1][2]

ScenarioRecommended Inhibitor Strategy
Aerobic Storage (Not recommended for amines)MeHQ (Requires ~10 ppm dissolved O₂)
Anaerobic Storage (Nitrogen Blanket)TBC (4-tert-Butylcatechol) or Phenothiazine .[1][2] These function effectively in low-oxygen environments.[2]
High Temperature Formulation TEMPO derivatives (Nitroxyl radicals).[1][2] Highly effective radical scavengers that do not require oxygen.[1][2]

Critical Action: If storing under Nitrogen to prevent blushing, ensure your inhibitor is not solely dependent on Oxygen.[1][2] Switch to TBC or Phenothiazine if compatible with your end application.[2]

Module 3: Thermodynamic Immiscibility (Solubility Matching)

Symptom: Liquid-liquid phase separation (oiling out) or immediate cloudiness upon mixing.[1][2] Mechanism: Mismatch in Polarity ($ \delta_P


 \delta_H $) components of the Hansen Solubility Parameters.[7]

3-Ethenylcyclohexan-1-amine is an amphiphile .[1][2]

  • Hydrophobic Domain: Cyclohexyl ring + Vinyl group.[1][2]

  • Hydrophilic Domain: Primary Amine.[1][2][8]

Solubility Troubleshooting Table
Solvent ClassPredicted CompatibilityTechnical Note
Aliphatic Hydrocarbons (Hexane, Heptane)Poor The polar amine group drives phase separation.[1]
Aromatic Hydrocarbons (Toluene)Good

-interactions with the vinyl group and ring overlap stabilize the solution.
Alcohols (Ethanol, IPA)Excellent H-bonding matches the amine.[1] Warning: Watch for Michael addition side-reactions in long-term storage.[1][2]
Water pH Dependent Soluble at low pH (protonated).[1][2] At high pH (neutral), it may exhibit LCST (Lower Critical Solution Temperature) behavior—clouding upon heating.[2]
Chlorinated Solvents (DCM)Good Warning: Risk of quaternization (reaction between amine and alkyl halide) over time.[1][2]

Visual Troubleshooting Workflow

Use the following logic gate to identify the root cause of your phase separation.

Troubleshooting Start Observation: Phase Separation / Turbidity Test1 TEST 1: Acid Addition (Add 1M HCl) Start->Test1 Result1A Precipitate Dissolves (Bubbles may form) Test1->Result1A Soluble Result1B Precipitate Remains (Solid/Gel) Test1->Result1B Insoluble Cause1 ROOT CAUSE: Amine Blushing (Carbamate Formation) Result1A->Cause1 Test2 TEST 2: Solvent Check (Add Toluene/Ethanol) Result1B->Test2 Fix1 SOLUTION: Implement N2 Purge Use Dry Solvents Cause1->Fix1 Result2A Dissolves Test2->Result2A Clear Solution Result2B Insoluble Gel Test2->Result2B Remains Solid Cause2 ROOT CAUSE: Hansen Parameter Mismatch (Thermodynamics) Result2A->Cause2 Cause3 ROOT CAUSE: Vinyl Polymerization (Oligomers) Result2B->Cause3 Fix2 SOLUTION: Adjust Co-solvent Ratio Match Polarity Cause2->Fix2 Fix3 SOLUTION: Switch Inhibitor (TBC/TEMPO) Check Storage Temp Cause3->Fix3

Figure 1: Decision tree for isolating the chemical origin of phase separation in 3-ethenylcyclohexan-1-amine formulations.

Frequently Asked Questions (FAQ)

Q1: I am storing the amine under Nitrogen, but it is still turning into a gel. Why? A: You likely have an inhibitor mismatch.[1][2] If your material was supplied with MeHQ (Hydroquinone monomethyl ether), it requires oxygen to remain active [1].[1][2][6] By blanketing with Nitrogen, you deactivated the inhibitor, allowing the vinyl groups to polymerize.

  • Corrective Action: Switch to an anaerobic inhibitor like Phenothiazine or TBC (4-tert-butylcatechol) for nitrogen-stored formulations.[1][2]

Q2: The formulation is clear at room temperature but cloudy when heated. Is it degrading? A: Not necessarily. Cyclic amines often exhibit LCST (Lower Critical Solution Temperature) behavior in aqueous or semi-aqueous solutions.[1][2] As temperature rises, the entropy of mixing becomes unfavorable, and the hydrophobic cyclohexyl rings aggregate, causing "oiling out" [2].

  • Corrective Action: Verify if the cloudiness disappears upon cooling.[2] If yes, it is thermodynamic LCST, not degradation.

Q3: Can I use Acetone as a solvent? A: No. Primary amines react with ketones (like acetone) to form imines (Schiff bases) and water.[1][2] This releases water into your system (promoting blushing) and consumes your active molecule.[1][2]


[1][2]
  • Corrective Action: Use non-reactive polar aprotic solvents (e.g., DMSO, DMF) or alcohols (Ethanol) if imine formation is not desired.[1]

References

  • Kurland, J. J. (1980).[1][2] Inhibition of Vinyl Monomer Polymerization. Journal of Polymer Science. (General principle of aerobic vs anaerobic inhibitors).

  • Kinam Park. (2000).[2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2][9] [1]

  • KTA-Tator. (2018).[1][2] The Formation of Amine Exudate (Blushing) of Epoxy Coatings.

  • Tri-iso. Epoxy Coating Blush Explanation & Prevention.

Sources

Reference Data & Comparative Studies

Validation

FTIR Characteristic Peaks of 3-Ethenylcyclohexan-1-amine: A Comparative Guide

As a bifunctional building block, 3-Ethenylcyclohexan-1-amine (also known as 3-vinylcyclohexylamine) is highly valued in drug development and advanced polymer synthesis. It features both an aliphatic primary amine and a...

Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional building block, 3-Ethenylcyclohexan-1-amine (also known as 3-vinylcyclohexylamine) is highly valued in drug development and advanced polymer synthesis. It features both an aliphatic primary amine and a terminal alkene (vinyl group) attached to a cyclohexane scaffold.

Fourier Transform Infrared (FTIR) spectroscopy is a critical non-destructive analytical tool for verifying the structural integrity of this molecule. This guide provides an objective spectral comparison between 3-Ethenylcyclohexan-1-amine and two structural alternatives—Cyclohexylamine (lacking the vinyl group) and 4-Vinylaniline (an aromatic baseline)—to highlight the causality behind specific vibrational modes.

Structural Causality: Decoding the Vibrational Modes

To accurately interpret the FTIR spectrum of 3-Ethenylcyclohexan-1-amine, we must analyze the molecule as a sum of its functional domains. The expected absorption frequencies are dictated by bond strength, atomic mass, and hybridization:

  • Primary Amine (-NH₂): Primary amines exhibit two distinct N-H stretching bands between 3300 and 3500 cm⁻¹ due to asymmetric (higher frequency) and symmetric (lower frequency) stretching modes[1]. These peaks often resemble a "doublet" or "fangs"[2]. Because N-H hydrogen bonding is weaker than O-H hydrogen bonding, these bands are generally sharper and less intense than hydroxyl bands[3].

  • sp² vs. sp³ C-H Stretching: The 3000 cm⁻¹ mark serves as a critical diagnostic boundary[4]. The cyclohexane ring consists of sp³ hybridized carbons, which produce C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850–2950 cm⁻¹)[5]. Conversely, the vinyl group contains sp² hybridized carbons. The increased s-character of the sp² orbital shortens and strengthens the C-H bond, pushing its stretching frequency above 3000 cm⁻¹ (typically ~3050–3100 cm⁻¹)[5].

  • Terminal Alkene (Vinyl Group): The carbon-carbon double bond (C=C) stretching vibration appears as a sharp, moderate peak near 1640 cm⁻¹[5]. Additionally, the terminal vinyl group (-CH=CH₂) is definitively identified by two strong out-of-plane =C-H bending vibrations in the fingerprint region, located at approximately 990 cm⁻¹ and 910 cm⁻¹[5].

Objective Spectral Comparison

To isolate the unique spectral signature of 3-Ethenylcyclohexan-1-amine, we compare it against Cyclohexylamine (to observe the absence of the vinyl group) and 4-Vinylaniline (to observe the effects of aromaticity on the amine and vinyl groups).

Table 1: Comparative FTIR Peak Assignments (cm⁻¹)
Functional Vibration3-Ethenylcyclohexan-1-amineCyclohexylamine (Alternative 1)4-Vinylaniline (Alternative 2)Mechanistic Rationale
N-H Stretch (Primary Amine) ~3350, 3450 (Doublet)~3350, 3450 (Doublet)~3400, 3500 (Doublet)Aromatic amines shift 40-70 cm⁻¹ higher due to resonance effects[6].
sp² C-H Stretch (Alkene/Aromatic) ~3050 - 3100Absent~3000 - 3100sp² hybridized C-H bonds require higher energy to stretch than sp³ bonds[4].
sp³ C-H Stretch (Aliphatic Ring) 2850 - 29502850 - 2950AbsentCharacteristic of the saturated cyclohexane scaffold[5].
C=C Stretch ~1640 (Aliphatic Vinyl)Absent~1630 (Vinyl) & ~1500-1600 (Aromatic)Conjugation with the aromatic ring in 4-Vinylaniline slightly lowers the vinyl C=C frequency.
C-N Stretch 1020 - 1250 (Weak/Med)1020 - 1250 (Weak/Med)1250 - 1335 (Strong)Aromatic C-N bonds are stronger/stiffer due to partial double-bond character from resonance[7].
=C-H Out-of-Plane Bend ~990 and ~910Absent~990 and ~910Highly diagnostic for terminal vinyl groups[5].

Self-Validating ATR-FTIR Experimental Protocol

To ensure data integrity, FTIR acquisition must be treated as a self-validating system. The following Attenuated Total Reflectance (ATR) protocol incorporates internal checks to prevent false-positive peak identifications.

Step 1: System Purge & Background Validation

  • Action: Clean the Diamond ATR crystal with high-purity isopropanol and allow it to evaporate completely. Collect a background spectrum (ambient air).

  • Self-Validation Check: Inspect the background scan in the 2300–2400 cm⁻¹ region. A flat baseline here confirms that atmospheric CO₂ has been successfully modeled and will be accurately subtracted from the sample spectrum[5].

Step 2: Sample Application

  • Action: Apply 1-2 drops of liquid 3-Ethenylcyclohexan-1-amine directly onto the ATR crystal. Ensure the active sensor area is fully covered without trapping air bubbles.

Step 3: Spectral Acquisition

  • Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Utilize a minimum of 32 co-added scans to optimize the Signal-to-Noise Ratio (SNR).

Step 4: Data Processing & Moisture Verification

  • Action: Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration (which artificially intensifies low-wavenumber peaks).

  • Self-Validation Check: Examine the 3200–3600 cm⁻¹ region. If a massive, rounded, broad peak obscures the sharp primary amine "doublet," the sample has absorbed atmospheric moisture (O-H stretch interference)[4]. The sample must be dried over molecular sieves and re-analyzed.

Analytical Workflow Visualization

The following diagram maps the logical progression from sample preparation to structural validation, ensuring all diagnostic regions of the 3-Ethenylcyclohexan-1-amine spectrum are systematically verified.

FTIR_Workflow N1 Sample Prep: ATR Crystal Cleaning N2 Background Scan: Ambient Air Baseline N1->N2 N3 Sample Scan: 3-Ethenylcyclohexan-1-amine N2->N3 N4 High-Frequency Analysis: N-H & sp² C-H N3->N4 N5 Mid-Frequency Analysis: C=C & N-H Bend N3->N5 N6 Fingerprint Analysis: =C-H Out-of-Plane N3->N6 N7 Comparative Validation vs Alternatives N4->N7 N5->N7 N6->N7

FTIR Spectral Interpretation & Validation Workflow for 3-Ethenylcyclohexan-1-amine

References

  • 24.10: Spectroscopy of Amines Chemistry LibreTexts[Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Master Organic Chemistry[Link]

  • Interpreting IR Spectra Chemistry Steps[Link]

  • IR Spectroscopy Tutorial: Amines University of Colorado Boulder (OrgChem)[Link](Note: URL structure adapted from standard institutional organic chemistry resources based on grounding data)

Sources

Comparative

comparative reactivity of vinyl vs amine groups in 3-Ethenylcyclohexan-1-amine

This guide details the comparative reactivity of 3-Ethenylcyclohexan-1-amine (also known as 3-vinylcyclohexylamine or VCA), a bifunctional building block bridging the gap between aliphatic amines and cycloolefin chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the comparative reactivity of 3-Ethenylcyclohexan-1-amine (also known as 3-vinylcyclohexylamine or VCA), a bifunctional building block bridging the gap between aliphatic amines and cycloolefin chemistry.

Executive Summary

3-Ethenylcyclohexan-1-amine (VCA) represents a distinct class of "hybrid" monomers where a nucleophilic primary amine and a radical-susceptible vinyl group are separated by a rigid cyclohexane spacer. Unlike linear analogs such as allylamine, VCA offers reduced volatility and enhanced steric control. Unlike aromatic analogs like 4-vinylaniline, VCA retains the high basicity (


) of aliphatic amines.

This guide analyzes the chemoselective challenges and opportunities of VCA, specifically highlighting its utility in thiol-ene "click" chemistry and post-polymerization modification , while addressing the kinetic interference often caused by the free amine group.

Chemical Profile & Structural Logic[1]

Property3-Ethenylcyclohexan-1-amine (VCA)Allylamine4-Vinylaniline
Structure Cycloaliphatic (Rigid)Linear Aliphatic (Flexible)Aromatic (Planar/Conjugated)
Amine Type

Aliphatic

Allylic

Aromatic (Aniline)
Basicity (

)
~10.6 (High)~9.5~4.6 (Low)
Vinyl Type Isolated (Unactivated)AllylicConjugated (Styrenic)
Nucleophilicity HighHighLow
Volatility Moderate (Liquid)High (Gas/Volatile Liquid)Low (Solid/Liquid)
Key Structural Differentiator

The cyclohexane ring in VCA acts as a steric and electronic insulator. In allylamine, the amine is allylic, meaning the nitrogen lone pair can interact inductively with the double bond. In VCA, the 1,3-substitution pattern isolates the two groups, allowing them to react almost independently, provided the reaction conditions for one do not destroy the other.

Comparative Reactivity Analysis

A. The Amine Group: Dominant Nucleophile

The primary amine in VCA is the kinetically dominant species in most polar reactions. It reacts rapidly with electrophiles (isocyanates, epoxides, acyl chlorides) well before the vinyl group participates.

  • Reactivity vs. Allylamine: VCA is slightly more basic and more sterically hindered. The ring structure prevents the "back-biting" cyclization sometimes seen with linear amino-alkenes.

  • Experimental Insight: In epoxy curing, VCA acts as a standard cycloaliphatic amine (similar to IPDA), providing thermal resistance due to ring rigidity.

B. The Vinyl Group: Radical & Metal Susceptibility

The vinyl group is an isolated, unactivated alkene. It does not undergo Michael addition (unlike acrylates) but is highly active in:

  • Radical Thiol-Ene Addition: The "Click" reaction.[1][2]

  • Transition Metal Catalysis: Hydroamination or Heck coupling.

The "Amine Interference" Phenomenon

A critical challenge in using VCA for radical curing (e.g., thiol-ene) is the amine-induced retardation .

  • Mechanism: The basic amine deprotonates the thiol to form a thiolate anion (

    
    ).
    
  • Consequence: While thiolate anions catalyze Michael additions, they inhibit radical propagation by reacting with thiyl radicals to form stable disulfide radical anions, effectively terminating the chain.

  • Solution: The amine must be neutralized (e.g., as an HCl salt) or protected (e.g., Boc) to allow efficient vinyl conversion.

Decision Matrix: Selecting the Right Reagent

Use 3-Ethenylcyclohexan-1-amine if:

  • You need a high-

    
      thermoset (ring rigidity).
    
  • You require orthogonal functionalization (react amine first, then vinyl).

  • You need to avoid the toxicity and volatility of allylamine.

Use Allylamine if:

  • You need a small, flexible linker.

  • High atom economy is the primary driver.

Use 4-Vinylaniline if:

  • You require conjugation for optical properties (fluorescence/UV absorption).

  • You need a weaker base to avoid interfering with acid-sensitive catalysts.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthetic pathways for VCA, highlighting the "Protection Strategy" required for vinyl-selective chemistry.

VCAReactivity VCA 3-Ethenylcyclohexan-1-amine (VCA) Urea Vinyl-Functionalized Urea/Amine VCA->Urea Fast Nucleophilic Attack (Amine Selective) Inhibition RETARDATION (Thiolate Formation) VCA->Inhibition Direct Radical Reaction (Amine Interferes) Protected Ammonium Salt or N-Boc VCA VCA->Protected 1. Protection/Neutralization Electrophile Electrophile (Isocyanate/Epoxide) Electrophile->Urea Thiol Thiol (R-SH) + Radical Initiator Thiol->Inhibition Acid Acid (HCl) or Boc-Anhydride Acid->Protected ThiolClick Thiol-Ene 'Click' Product Protected->ThiolClick 2. Radical Thiol-Ene (High Yield)

Figure 1: Divergent reaction pathways for VCA. Direct vinyl functionalization is often inhibited by the free amine unless a protection strategy is employed.

Experimental Protocols

Protocol A: Amine-Selective Functionalization (Urea Formation)

Target: Reacting the amine while preserving the vinyl group for later polymerization.

  • Setup: Charge a flame-dried flask with 3-Ethenylcyclohexan-1-amine (1.0 equiv) in anhydrous DCM (0.1 M).

  • Addition: Cool to 0°C. Add Phenyl Isocyanate (0.95 equiv) dropwise. Note: Using a slight deficit of electrophile ensures no unreacted isocyanate remains.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Workup: The urea product often precipitates or can be isolated by solvent evaporation.

  • Validation: FTIR should show loss of N=C=O peak (

    
    ) and retention of Vinyl C=C stretch (
    
    
    
    ).
Protocol B: Vinyl-Selective Thiol-Ene "Click" (Salt Method)

Target: Reacting the vinyl group without amine interference.

  • Protection: Dissolve VCA in Methanol. Add 1.1 equiv of HCl (4M in dioxane) . Evaporate to obtain the hydrochloride salt (VCA·HCl). This shuts down the nucleophilicity and basicity.

  • Thiol-Ene Reaction: Dissolve VCA·HCl (1.0 equiv) and a Thiol (1.2 equiv) in Methanol/Water. Add photoinitiator (e.g., LAP or Irgacure 2959, 1 mol%).

  • Irradiation: Expose to UV light (365 nm, 10 mW/cm²) for 10-15 minutes.

  • Deprotection (Optional): Treat with basic resin or NaOH to regenerate the free amine.

  • Why this works: Protonation prevents the amine from deprotonating the thiol, stopping the formation of the chain-terminating disulfide radical anion.

References

  • Thiol-Ene Reaction Mechanisms & Amine Interference

    • Title: Amine Induced Retardation of the Radical-Mediated Thiol-Ene Reaction via the Formation of Metastable Disulfide Radical Anions[3]

    • Source:Journal of Organic Chemistry (2018)[3]

    • URL:[Link][3]

  • General Reactivity of Allylamines vs. Alkylamines

    • Title: Primary tert- and sec-Allylamines via Palladium-Catalyzed Hydroamination[4]

    • Source:Journal of the American Chemical Society (PMC)
    • URL:[Link]

  • Physical Properties of Cyclohexylamines

    • Title: Cyclohexylamine Compound Summary
    • Source:PubChem[5][6][7][8]

    • URL:[Link]

  • Thiol-Ene Click Chemistry Overview

    • Title: Thiol-Ene Click Reaction: A Facile and Versatile Route[1][2]

    • Source:Alfa Chemistry / Wikipedia
    • URL:[Link]

Sources

Validation

Strategic HPLC Method Development for 3-Ethenylcyclohexan-1-amine: A Comparative Technical Guide

Topic: HPLC Method Development for 3-Ethenylcyclohexan-1-amine Detection Content Type: Publish Comparison Guide Executive Summary: The Analytical Challenge 3-Ethenylcyclohexan-1-amine (also known as 3-vinylcyclohexylamin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 3-Ethenylcyclohexan-1-amine Detection Content Type: Publish Comparison Guide

Executive Summary: The Analytical Challenge

3-Ethenylcyclohexan-1-amine (also known as 3-vinylcyclohexylamine) presents a classic "stealth" challenge in liquid chromatography.[1][2][3][4] As an aliphatic amine with a reactive vinyl handle, it lacks a strong chromophore, making standard UV detection at 254 nm ineffective.[4] Furthermore, its basicity (pKa ~10.[3][4][5]5) leads to severe peak tailing on traditional silica-based columns due to silanol interactions.[1][2][3][4][5]

This guide compares three distinct method development strategies to overcome these hurdles, ranging from direct low-wavelength UV detection to high-sensitivity derivatization.[1][2][3][4]

Key Physicochemical Constraints:

  • Chromophore: Minimal. The vinyl group exhibits weak, non-specific absorbance at

    
     nm.[3][4][5]
    
  • Basicity: High pKa requires high-pH stable columns or ion-pairing agents.[1][2][3][4][5]

  • Stereochemistry: Exists as cis and trans geometric isomers, requiring specific selectivity for resolution.[2][3][4][5][6]

Decision Framework: Method Selection Strategy

Before selecting a protocol, researchers must define their sensitivity and throughput requirements.[4][5] The following decision tree outlines the logical pathway for method selection.

MethodSelection Start Start: Define Analytical Goal Sensitivity Is Trace Detection (< 1 ppm) Required? Start->Sensitivity Deriv Derivatization Required Sensitivity->Deriv Yes Direct Direct Detection Sufficient Sensitivity->Direct No OPA Method A: Pre-column OPA/FMOC (Fluorescence Detection) Deriv->OPA UV_Limit Is sample matrix complex? Direct->UV_Limit MethodB Method B: High pH RP-HPLC (UV @ 205 nm) UV_Limit->MethodB No (Pure Standard) MethodC Method C: LC-MS/MS or CAD (Universal Detection) UV_Limit->MethodC Yes (Interference Risk)

Figure 1: Method Selection Decision Tree. High-sensitivity applications (impurities, biological matrices) mandate derivatization or MS.[1][2][3][4][5] Routine purity checks of raw materials can utilize direct UV.[5]

Comparative Analysis of Methodologies

The following table synthesizes performance metrics for the three primary strategies.

FeatureMethod A: Pre-Column Derivatization (OPA) Method B: Direct UV (High pH) Method C: LC-MS (ESI+)
Principle Reaction with primary amine to form fluorescent isoindole.[1][2][3][4]Direct absorbance of vinyl group at 205 nm.[1][2][3][4][5]Ionization of amine group

.[1][3][4][5]
Sensitivity (LOD) Excellent (0.1 - 10 ppb)Poor (10 - 50 ppm)High (0.5 - 5 ppb)
Selectivity High (Specific to primary amines).[1][3][4][5]Low (Solvent & matrix interference common).[1][2][3][4][5]Very High (Mass specific).[1][2][3][4][5]
Linearity (

)
> 0.999~0.990 (Baseline noise issues).[1][3][4][5]> 0.995
Throughput Medium (Requires reaction time/autosampler mix).[1][2][3][4][5]High (Direct inject).[1][2][3][4][5]High.
Isomer Separation Good (Derivatives often resolve better).[1][2][3][4][5]Moderate (Requires specific column selectivity).Good.
Cost Low (Standard HPLC + FLD).[1][2][3][4][5]Low (Standard HPLC + UV).[1][2][3][4][5]High (Capital equipment).[1][2][3][4][5]

Detailed Experimental Protocols

Method A: Pre-Column Derivatization with OPA (Recommended)

Rationale: o-Phthalaldehyde (OPA) reacts rapidly (seconds) with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[1][3][4][5] This eliminates the "weak chromophore" issue entirely.[2][4][5]

Reagents:

  • OPA Reagent: Dissolve 10 mg OPA in 0.5 mL methanol. Add 4.5 mL of 0.1 M borate buffer (pH 9.5) and 20 µL of 2-mercaptoethanol (2-ME).[1][2][3][4][5] Store in dark; stable for 24 hours.

  • Mobile Phase A: 10 mM Phosphate Buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2][3][4]

Workflow:

  • Derivatization: Mix 10 µL Sample + 10 µL OPA Reagent.

  • Reaction: Wait 60 seconds (Autosampler program).

  • Injection: Inject 10 µL immediately (Derivatives can be unstable over long periods).

Chromatographic Conditions:

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm C18, 100 x 4.6 mm).[1][3][4][5]

  • Gradient: 20% B to 80% B over 10 minutes.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[1][3][4][5]

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5][7]

Expert Insight: The vinyl group on the cyclohexane ring is stable under these mild, aqueous reaction conditions.[5] Ensure the OPA reagent is fresh; "aged" OPA causes baseline noise.[2][4][5]

Method B: Direct UV Detection (High pH Strategy)

Rationale: If derivatization is not feasible, direct detection must utilize the vinyl group's absorbance.[4][5] To prevent peak tailing of the amine, a high-pH resistant column is strictly required to suppress protonation of the amine (keeping it neutral and retained).[5]

Protocol:

  • Column: REQUIRED: High-pH stable C18 (e.g., Agilent Poroshell HPH-C18 or Waters XBridge C18).[1][2][3][4][5] Do not use standard silica columns.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5][7]

  • Wavelength: 205 nm (Note: Use high-purity solvents to avoid "UV cutoff" noise).[1][2][3][4]

  • Isomer Separation: The cis and trans isomers typically separate due to the shape selectivity of the C18 phase at high pH.[5] The trans isomer (more planar/extended) usually elutes later than the cis isomer.[4][5]

Isomer Resolution & Troubleshooting

The separation of cis- and trans-3-ethenylcyclohexan-1-amine is critical for process control.[1][2][3][4]

IsomerSep cluster_mech Separation Mechanism Sample Mixture (Cis/Trans) Column C18 Stationary Phase Sample->Column Shape Shape Selectivity (Planarity) Column->Shape Temp Temperature Effect (Lower = Better Res) Shape->Temp Cis Cis Isomer (Elutes First) Temp->Cis Trans Trans Isomer (Elutes Second) Temp->Trans

Figure 2: Mechanism of Isomer Separation.[1][2][3][4] Lowering column temperature (e.g., to 20°C) enhances the shape selectivity of the stationary phase, improving resolution between the bulky cis and planar trans isomers.

Troubleshooting Guide:

  • Peak Tailing:

    • Cause: Residual silanol interactions.[1][2][3][4][5]

    • Fix: Increase buffer concentration (up to 25 mM) or switch to High pH method (Method B).

  • Ghost Peaks:

    • Cause: Vinyl group polymerization on-column.[1][2][3][4][5]

    • Fix: Wash column with 100% ACN after every 10 runs.[1][2][3][4][5] Avoid leaving the column in static buffer.

References

  • PubChem. 3-Ethenylcyclohexan-1-amine Compound Summary. National Library of Medicine.[1][2][3][4][5] Available at: [Link][1][3][4]

  • Chromatography Online. UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC.[1][2][3][4][5] Available at: [Link]

  • MicroSolv. Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link][1][3][4]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethenylcyclohexan-1-amine

As researchers and drug development professionals, our work with novel chemical entities like 3-Ethenylcyclohexan-1-amine demands a proactive and deeply informed approach to safety. This guide moves beyond a simple check...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Ethenylcyclohexan-1-amine demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Foundational Hazard Analysis: Understanding the Adversary

3-Ethenylcyclohexan-1-amine is a corrosive and flammable organic amine.[1][2] Its hazard profile dictates a stringent PPE protocol. The primary dangers stem from its ability to cause severe chemical burns, its potential for toxicity through various exposure routes, and its flammability.[1] A misunderstanding of these risks can lead to immediate and long-term health consequences.

The Globally Harmonized System (GHS) classifications derived from safety data sheets for analogous amine compounds provide a clear picture of the risks involved.

Hazard ClassGHS Hazard StatementImplication for Handling
Skin Corrosion H314: Causes severe skin burns and eye damage.[1][2]Direct contact can cause immediate, destructive tissue damage. Skin protection must be robust and impermeable.
Acute Toxicity H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1]The chemical can be absorbed through the skin or inhaled, leading to systemic toxic effects.
Skin Sensitization H317: May cause an allergic skin reaction.[1]Repeated exposure may lead to dermatitis or other allergic responses.
Flammable Liquid H226: Flammable liquid and vapor.[1][2]Vapors can form explosive mixtures with air and may travel to an ignition source.[3]

The Core PPE Protocol: A Multi-Layered Defense

Based on the hazard analysis, a multi-layered PPE strategy is essential. Each component addresses a specific route of exposure. The choice of PPE is not merely a suggestion but a critical control measure dictated by the chemical's properties.

Eye and Face Protection: The Non-Negotiable Barrier
  • Causality: 3-Ethenylcyclohexan-1-amine is corrosive and can cause severe, potentially permanent eye damage.[1] Standard safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom.

  • Protocol:

    • Primary Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166.[3] These must provide a complete seal around the eyes.

    • Secondary Protection: When handling quantities greater than a few milliliters, or when a splash risk is significant (e.g., transferring liquids, heating), always supplement goggles with a full-face shield. The face shield protects the entire face from splashes and is a critical secondary barrier.[1]

Skin and Body Protection: Preventing Corrosive and Dermal Toxicity
  • Causality: The compound is corrosive, causing severe burns, and can be absorbed through the skin, leading to systemic harm.[1] Furthermore, it may cause allergic skin reactions upon repeated exposure.[1]

  • Protocol:

    • Gloves: Standard nitrile gloves may not offer sufficient protection for prolonged contact. Select gloves made of a material resistant to organic amines, such as Butyl rubber or a suitable laminate.[4] Always double-glove to provide a backup barrier and simplify de-gloving after handling. Before use, inspect gloves for any signs of degradation or perforation.[5] Use proper glove removal technique to avoid contaminating your hands.[5]

    • Lab Coat/Apron: A flame-resistant lab coat is mandatory. For procedures with a high risk of splashing, a chemically resistant apron made of rubber or neoprene should be worn over the lab coat.[1]

    • Clothing and Footwear: Wear long pants and fully enclosed shoes to protect against accidental spills. Protective boots may be necessary in situations requiring the handling of larger quantities.[5]

Respiratory Protection: Managing Inhalation Hazards
  • Causality: The vapors of 3-Ethenylcyclohexan-1-amine are harmful if inhaled.[1] The distinct amine odor indicates that vapors are present.[1]

  • Protocol:

    • Primary Engineering Control: All work with this chemical must be performed in a certified chemical fume hood to minimize vapor concentrations in the breathing zone.[6][7]

    • When Respirators are Required: Respiratory protection is necessary when engineering controls are insufficient or during specific high-risk procedures such as a large spill cleanup, or when working in poorly ventilated areas.[8]

    • Respirator Selection: A NIOSH-approved air-purifying respirator with an organic vapor cartridge is the minimum requirement.[8][9] For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is essential.[1][9]

Below is a decision-making workflow for selecting appropriate respiratory protection.

PPE_Respiratory_Workflow Respiratory Protection Decision Workflow for 3-Ethenylcyclohexan-1-amine start Start: Task Involving 3-Ethenylcyclohexan-1-amine fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood spill_emergency Is this a large spill, maintenance, or emergency situation? fume_hood->spill_emergency Yes ventilation Is ventilation poor or are vapors noticeable? fume_hood->ventilation No apr Use Air-Purifying Respirator (APR) with Organic Vapor (OV) cartridges. spill_emergency->apr No scba Use Self-Contained Breathing Apparatus (SCBA). spill_emergency->scba Yes no_respirator Standard PPE sufficient. No respirator required. ventilation->no_respirator No ventilation->apr Yes

Sources

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